molecular formula C25H22BrNO5 B1390345 Fmoc-5-bromo-2-methoxy-L-phenylalanine CAS No. 220497-51-8

Fmoc-5-bromo-2-methoxy-L-phenylalanine

Cat. No.: B1390345
CAS No.: 220497-51-8
M. Wt: 496.3 g/mol
InChI Key: QIIKXJDEJNMZBK-QFIPXVFZSA-N
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Description

Fmoc-5-bromo-2-methoxy-L-phenylalanine is a useful research compound. Its molecular formula is C25H22BrNO5 and its molecular weight is 496.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-5-bromo-2-methoxy-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-5-bromo-2-methoxy-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIKXJDEJNMZBK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154115
Record name 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-51-8
Record name 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block for Advanced Peptide Synthesis

Fmoc-5-bromo-2-methoxy-L-phenylalanine is a non-canonical amino acid derivative that serves as a pivotal building block for researchers in peptide chemistry, pharmacology, and materials science. Its structure combines the essential features of L-phenylalanine with two critical modifications on the phenyl ring: a bromine atom at the 5-position and a methoxy group at the 2-position. This strategic functionalization offers a unique combination of properties, enabling the synthesis of peptides with enhanced stability, modified conformational properties, and, most significantly, a reactive handle for post-synthetic modifications.

The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, and practical applications of Fmoc-5-bromo-2-methoxy-L-phenylalanine, with a focus on empowering researchers to effectively integrate this versatile reagent into their synthetic workflows.

Physicochemical and Structural Properties

The unique substitution pattern on the phenyl ring imparts specific characteristics to the molecule, influencing its reactivity, solubility, and steric profile during peptide synthesis.

Core Chemical Data

A summary of the fundamental properties of Fmoc-5-bromo-2-methoxy-L-phenylalanine is presented below for quick reference.

PropertyValueSource(s)
CAS Number 220497-51-8[3]
Molecular Formula C₂₅H₂₂BrNO₅[3]
Molecular Weight 496.36 g/mol
Appearance White to off-white powderInferred from similar compounds[1]
Stereochemistry L-configuration
Storage Conditions Store refrigerated (0-8 °C), desiccated[1][2][4]
Structural Analysis

The molecule's structure is defined by three key regions:

  • The L-phenylalanine core: Provides the fundamental amino acid backbone.

  • The N-α-Fmoc group: A bulky, UV-active protecting group that prevents unwanted reactions at the N-terminus during peptide coupling. Its removal is typically achieved under mild basic conditions (e.g., piperidine), which do not affect acid-labile side-chain protecting groups, forming the basis of orthogonal SPPS strategies.[5][6]

  • The Substituted Phenyl Side-Chain:

    • 2-Methoxy Group (-OCH₃): This electron-donating group can influence the electronic environment of the aromatic ring and may impart specific conformational preferences to the peptide backbone through steric interactions.

    • 5-Bromo Group (-Br): The bromine atom is a key functional handle. It is relatively stable during standard SPPS cycles but can be selectively targeted for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[7][8] This allows for the late-stage introduction of diverse functionalities, including fluorescent probes, biotin tags, or complex organic moieties.

Spectroscopic Characterization Profile

Confirming the identity and purity of the amino acid derivative is critical before its use. While a specific spectrum for this exact molecule is not publicly available, its expected spectroscopic signature can be reliably predicted based on data from the parent compound, Fmoc-L-phenylalanine, and an understanding of substituent effects.

  • ¹H NMR (Proton NMR): The spectrum would be complex. Key expected signals include:

    • Fmoc Group: A series of multiplets between 7.30 and 7.90 ppm corresponding to the 8 aromatic protons of the fluorenyl system, and signals around 4.2-4.4 ppm for the CH and CH₂ protons adjacent to the carbamate.[9][10]

    • Amino Acid Backbone: An alpha-proton (α-H) signal around 4.5 ppm and two diastereotopic beta-protons (β-H) as a multiplet between 2.9 and 3.2 ppm.[9][10]

    • Substituted Phenyl Ring: The three aromatic protons on the side-chain ring would appear as distinct signals, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

    • Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the carbonyl carbons (carboxyl and carbamate), the numerous aromatic carbons of the Fmoc and phenyl rings, and the aliphatic carbons of the backbone and methoxy group. The carbon attached to the bromine atom would exhibit a characteristic shift.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ or [M+Na]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The calculated exact mass for C₂₅H₂₂⁷⁹BrNO₅ is 495.0736.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-bromo-2-methoxy-L-phenylalanine is designed for seamless integration into standard Fmoc-based SPPS protocols.[5][6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of Fmoc-5-bromo-2-methoxy-L-phenylalanine follows a repetitive cycle of deprotection, activation, and coupling.

spss_workflow cluster_resin Solid Support (Resin) Resin Resin-NH₂ Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start with Fmoc-Rink-Amide Resin Wash1 Step 2: Washing (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Activation & Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Free N-terminus Wash2 Step 4: Washing (DMF) Coupling->Wash2 New Peptide Bond Formed Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n Cycles psm_workflow cluster_reagents Peptide Peptide containing 5-Br-2-MeO-Phe Coupling Pd-Catalyzed Cross-Coupling Peptide->Coupling Product Modified Peptide with novel R-group Coupling->Product BoronicAcid R-B(OH)₂ (Suzuki) BoronicAcid->Coupling Alkyne R-C≡CH (Sonogashira) Alkyne->Coupling Stannane R-Sn(Bu)₃ (Stille) Stannane->Coupling

Caption: Post-synthetic modification via cross-coupling.

This strategy allows for the precise installation of:

  • Biophysical Probes: Attaching fluorescent dyes or spin labels for structural biology studies.

  • Alternative Aromatic/Alkyl Groups: Modifying the side chain to fine-tune receptor binding affinity or specificity.

  • Cross-linking Agents: Creating stapled or cyclized peptides with constrained conformations to improve stability and cell permeability. [11]

References

  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem Compound Summary for CID 978331. Retrieved from [Link]

  • Talele, T. T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(13), 1221–1244. Retrieved from [Link]

  • iChemical. (n.d.). Fmoc-2-Methoxy-L-Phenylalanine, CAS No. 206060-41-5. Retrieved from [Link]

  • Lee, H. B., & Kim, Y. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • Wang, G. (2012). Post-translational Modifications of Natural Antimicrobial Peptides and Strategies for Peptide Engineering. Current Protein & Peptide Science, 13(4), 292–307. Retrieved from [Link]

  • Albericio, F., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(22), 10148-10154.
  • D'Andrea, L. D., & Romanelli, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3329. Retrieved from [Link]

  • Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5721-5742.
  • Wolfe, R. R., & Chinkes, D. L. (2005). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of Mass Spectrometry, 40(12), 1564–1570.
  • Bartlett, P. A., & Chapman, K. T. (1996). Conformational-restriction of peptides. eScholarship, University of California.
  • Oakwood Chemical. (n.d.). Phenylalanine Derivatives. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Residue-Specific Peptide Modification: A Chemist's Guide. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 9). What Is Solid-Phase Peptide Synthesis? [Video]. YouTube. Retrieved from [Link]

  • Payne, J. T., et al. (2023). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 24(1), 746.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Fretz, H. (1996). Solid phase synthesis of peptides containing novel L-phenylalanine derivatives substituted with vicinal tricarbonyl moieties. Tetrahedron Letters, 37(47), 8479–8482.

Sources

Technical Monograph: Fmoc-5-bromo-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-5-bromo-2-methoxy-L-phenylalanine (CAS 220497-51-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Precision Tools for Next-Generation Peptidomimetics

Executive Summary

Fmoc-5-bromo-2-methoxy-L-phenylalanine (CAS: 220497-51-8 ) is a highly specialized, orthogonal building block designed for the synthesis of complex peptidomimetics and stapled peptides. Unlike standard amino acids, this residue offers a dual-modality toolkit:

  • Structural Rigidification: The ortho-methoxy group (2-position) introduces steric bulk that restricts rotation around the

    
     and 
    
    
    
    torsion angles, favoring specific bioactive conformations.[1]
  • Late-Stage Functionalization: The meta-bromo substituent (5-position) serves as a chemically inert handle during standard Solid Phase Peptide Synthesis (SPPS) but activates readily under palladium catalysis for on-resin cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This guide details the physicochemical properties, synthetic utility, and validated protocols for deploying this amino acid in drug discovery campaigns.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Data Table
ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-5-bromo-2-methoxy-L-phenylalanine
CAS Registry Number 220497-51-8
Molecular Formula C₂₅H₂₂BrNO₅
Molecular Weight 496.35 g/mol
Chirality L-Isomer (S-configuration)
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 98.0% (Critical for avoiding deletion sequences in SPPS)
Enantiomeric Excess ≥ 99.5% (ee)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
Structural Logic & Substitution Pattern

The specific placement of substituents on the phenyl ring is not arbitrary; it is engineered for specific medicinal chemistry outcomes.[1]

  • 2-Methoxy (Ortho):

    • Conformational Lock: Creates steric clash with the peptide backbone, restricting the conformational space of the side chain.[1] This is often used to lock peptides into a bioactive helix or turn conformation.[1]

    • Metabolic Shield: Blocks metabolic oxidation at the electron-rich ortho/para positions relative to the alkyl chain.[1]

  • 5-Bromo (Meta):

    • Electronic Tuning: The bromine is electron-withdrawing by induction but donating by resonance.[1] In this position (para to the methoxy), it modulates the pKa of the aromatic system.[1]

    • The "Warhead": Located distally enough to avoid steric interference during peptide coupling, yet accessible for transition-metal catalyzed cross-coupling.[1]

Synthesis & Manufacturing Quality

Note: Understanding the origin of impurities is vital for troubleshooting SPPS.

The industrial synthesis typically follows an asymmetric enzymatic resolution or asymmetric hydrogenation route to ensure high enantiopurity.[1]

  • Precursor: 5-Bromo-2-methoxybenzaldehyde.[1]

  • Condensation: Reaction with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) or Horner-Wadsworth-Emmons reagents.[1]

  • Asymmetric Step: Enantioselective hydrogenation using Rh(I)-chiral phosphine catalysts (e.g., DuPhos or Binap systems) establishes the L-configuration.[1]

  • Protection: Installation of the Fmoc group using Fmoc-OSu.[1]

Critical Quality Attribute (CQA):

  • Des-bromo impurity: Traces of Fmoc-2-methoxy-L-phenylalanine can occur if hydrogenolysis is too aggressive during the reduction step. This impurity is chemically similar and difficult to separate by preparative HPLC later.[1]

  • D-Enantiomer: Must be <0.5% to prevent disruption of secondary structures (e.g., alpha-helices).[1]

Application: Solid Phase Peptide Synthesis (SPPS)[1]

Standard Coupling Protocol

Fmoc-5-bromo-2-methoxy-L-phenylalanine behaves similarly to Fmoc-Tyr(tBu)-OH or Fmoc-Phe-OH but requires attention to steric hindrance from the ortho-methoxy group.

  • Coupling Reagents: DIC/Oxyma Pure is recommended over HBTU/DIEA to minimize racemization and improve coupling efficiency for sterically hindered amino acids.[1]

  • Stoichiometry: Use 4.0 equivalents relative to resin loading.

  • Reaction Time: Double coupling (2 x 45 min) is standard protocol to ensure >99% conversion.[1]

The "Killer App": On-Resin Suzuki-Miyaura Cross-Coupling

The primary value of this building block is its ability to undergo palladium-catalyzed cross-coupling while attached to the resin. This allows for the rapid generation of libraries (e.g., biaryl peptides) from a single precursor peptide.[1]

Validated Protocol: On-Resin Suzuki Coupling

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂[1] · DCM.

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (anhydrous).[1]

  • Solvent: DMF:Water (9:[1]1) or Dimethoxyethane (DME).[1]

  • Boronic Acid: Aryl-B(OH)₂ (5–10 equivalents).[1]

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize the full peptide sequence on Rink Amide resin using standard Fmoc chemistry.[1] Do not cleave from resin. [1]

  • Fmoc Removal: Remove the N-terminal Fmoc group (optional, depending on strategy) or keep it if N-terminal capping is required later.

  • Wash: Wash resin extensively with degassed DMF to remove oxygen (critical for Pd catalysis).[1]

  • Reaction:

    • Add Boronic Acid (10 eq) and Base (2M Na₂CO₃, 10 eq) to the resin.[1]

    • Add Catalyst (0.1 eq) dissolved in degassed DMF.[1]

    • Sparge with Argon for 5 minutes.[1]

    • Heat to 70°C–80°C for 4–12 hours under inert atmosphere (microwave heating accelerates this to 30-60 mins).

  • Clean Up: Wash resin with DMF, dilute sodium diethyldithiocarbamate (to scavenge Pd), DCM, and MeOH.[1]

  • Cleavage: Standard TFA/TIPS/Water cleavage.

Visualizations

Workflow: From Building Block to Functionalized Peptide

SPPS_Workflow cluster_divergence Post-Synthetic Modification Paths Start Fmoc-5-Br-2-OMe-Phe (CAS 220497-51-8) SPPS Standard SPPS (Fmoc Chemistry) Start->SPPS Coupling (DIC/Oxyma) Resin_Peptide Resin-Bound Peptide (Containing Br-Phe) SPPS->Resin_Peptide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Resin_Peptide->Suzuki Route A: Biaryl Library Sonogashira Sonogashira Coupling (Alkyne, Cu(I), Pd(0)) Resin_Peptide->Sonogashira Route B: Fluorescent Tagging Macro Intramolecular Cyclization (Stapling) Resin_Peptide->Macro Route C: Stapling Final Functionalized Bioactive Peptide Suzuki->Final Sonogashira->Final Macro->Final

Figure 1: Strategic integration of Fmoc-5-bromo-2-methoxy-L-phenylalanine into peptide workflows. The bromine handle acts as a "dormant" reactive site until activated by transition metals.

Mechanism: Steric & Electronic Logic

Mechanism Center 5-Br-2-OMe-Phe Scaffold OMe 2-Methoxy Group Center->OMe Br 5-Bromo Group Center->Br Conf Conformational Restriction (Ortho) OMe->Conf Steric Clash Stab Metabolic Stability (Blocks Oxidation) OMe->Stab Electronic Shielding Cross Pd-Catalyzed Cross-Coupling Br->Cross Leaving Group Halogen Halogen Bonding (Target Affinity) Br->Halogen Sigma Hole

Figure 2: Structure-Activity Relationship (SAR) logic.[1] The 2-OMe group governs shape and stability, while the 5-Br group enables chemical diversity and target binding.

Storage & Handling

  • Temperature: Store at +2°C to +8°C. Long-term storage at -20°C is preferred to prevent slow debromination or oxidation.

  • Light Sensitivity: Halogenated aromatic compounds can be photosensitive.[1] Store in amber vials or wrap in foil.

  • Moisture: Hygroscopic.[1] Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester.[1]

References

  • Sigma-Aldrich. Fmoc-5-bromo-2-methoxy-L-phenylalanine Product Specification. Link (Verified CAS Source).[1]

  • ChemicalBook. Product Database: (S)-N-FMOC-(5-BROMO-2-METHOXYPHENYL)ALANINE. Link.[1]

  • Afonso, A. et al. (2010).[1] "Solid-phase synthesis of biaryl-containing peptides via Suzuki–Miyaura cross-coupling." Tetrahedron, 66(47), 9145-9150.[1] (Protocol grounding for on-resin coupling).

  • Kotha, S. & Lahiri, K. (2005).[1] "Suzuki–Miyaura cross-coupling reaction: a useful tool for the synthesis of unnatural amino acids and peptides."[1] Bioorganic & Medicinal Chemistry Letters, 15(19), 4229-4233.[1] (Mechanistic insight).

  • Chem-Impex International. Fmoc-2-bromo-L-phenylalanine and derivatives. Link (General synthesis and handling data).[1]

Sources

Methodological & Application

Fmoc-5-bromo-2-methoxy-L-phenylalanine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity SPPS and On-Resin Functionalization of Fmoc-5-bromo-2-methoxy-L-phenylalanine

Executive Summary

Fmoc-5-bromo-2-methoxy-L-phenylalanine (CAS: 220497-51-8) represents a dual-utility building block in modern peptide drug discovery. It offers two distinct strategic advantages:

  • Conformational Constraint: The ortho-methoxy group introduces significant steric bulk and electronic repulsion, restricting rotation around the

    
     and 
    
    
    
    torsion angles. This is critical for stabilizing turn motifs or improving metabolic stability against proteases.
  • Late-Stage Functionalization (LSF): The 5-bromo substituent serves as a versatile handle for on-resin transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse chemical libraries from a single peptide precursor.

This guide addresses the specific synthetic challenges posed by this molecule—namely, the steric hindrance of the 2-methoxy group during coupling and the chemical compatibility required for downstream palladium-catalyzed reactions.

Chemical Profile & Handling

PropertySpecification
Chemical Name Fmoc-5-bromo-2-methoxy-L-phenylalanine
CAS Number 220497-51-8
Molecular Weight 496.35 g/mol
Formula C₂₅H₂₂BrNO₅
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
Storage +2°C to +8°C, desiccated. Protect from light (aryl bromides can be photosensitive).
Chirality L-isomer (Check enantiomeric purity if using microwave >75°C).

Protocol A: SPPS Incorporation (The Steric Challenge)

Challenge: The ortho-methoxy group creates significant steric hindrance near the nucleophilic amine of the growing chain and the electrophilic carbonyl of the incoming amino acid. Standard DIC/HOBt protocols often result in deletion sequences (incomplete coupling).

Recommended Activation Strategy: Use HATU/HOAt or DIC/Oxyma Pure for enhanced reactivity. Microwave irradiation is highly recommended to overcome the steric energy barrier.

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.

  • Fmoc Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Note: The 2-methoxy group of the previous residue does not significantly hinder deprotection, but ensure thorough washing to remove piperidine adducts.

  • Activation Cocktail (Prepare immediately before use):

    • AA: Fmoc-5-bromo-2-methoxy-L-phenylalanine (4.0 equiv relative to resin loading).

    • Activator: HATU (3.9 equiv) OR Oxyma Pure (4.0 equiv).

    • Base: DIEA (8.0 equiv) for HATU; DIC (4.0 equiv) for Oxyma.

    • Solvent: DMF (concentration 0.2 M).

  • Coupling Reaction:

    • Microwave (Recommended): 75°C for 5 minutes (Power: 25-30W).

    • Room Temperature: Double coupling is mandatory. 2 x 60 minutes.

  • Monitoring:

    • Perform a Chloranil test (more sensitive for secondary amines or sterically hindered primary amines) or a standard Kaiser test.

    • If positive: Recouple using PyAOP/HOAt (an even more potent phosphonium reagent).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA/DMF) to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Context: This step transforms the 5-bromo handle into a biaryl system. This must be performed after peptide assembly but before cleavage. The N-terminus should be Fmoc-protected or acetylated to prevent Pd coordination to the free amine.

Diagram 1: Integrated Workflow for Incorporation and Functionalization

SPPS_Suzuki_Workflow Start Resin-Bound Peptide (N-Terminus Fmoc Protected) Coupling Coupling Step AA: Fmoc-5-Br-2-OMe-Phe Reagent: HATU/DIEA Cond: 75°C (MW), 5 min Start->Coupling QC_Check QC: Kaiser/Chloranil Test Coupling->QC_Check Recouple Recouple: PyAOP/HOAt QC_Check->Recouple Incomplete (<99%) Elongation Complete Peptide Assembly QC_Check->Elongation Complete (>99%) Recouple->QC_Check Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, Aryl Boronic Acid Base: K2CO3, Solvent: DMF/H2O Elongation->Suzuki On-Resin LSF Wash Pd Removal Wash Na-Diethyldithiocarbamate Suzuki->Wash Critical Step Cleavage TFA Cleavage & Isolation Wash->Cleavage

Caption: Workflow integrating steric coupling optimization and downstream palladium-catalyzed functionalization.

Suzuki Reaction Protocol
  • Degassing: All solvents and reagent solutions must be degassed (sparged with Argon/Nitrogen for 15 min) to prevent homocoupling or catalyst oxidation.

  • Reaction Mixture (Per 100 mg resin):

    • Aryl Boronic Acid: 5.0 equiv.

    • Catalyst: Pd(PPh₃)₄ (0.1 equiv) or Pd(dppf)Cl₂ (0.1 equiv).

    • Base: 2M K₂CO₃ (aq) (10 equiv).

    • Solvent: DMF (or DME) : Water (9:1 ratio). Water is essential for the base mechanism.

  • Execution:

    • Add solid reagents to the reaction vessel containing the resin.

    • Add degassed solvent/base mixture.[1]

    • Condition: Heat to 80°C (Microwave) for 60 minutes or 90°C (Conventional heating) for 4-6 hours.

  • Washing (Crucial for Purity):

    • Wash with DMF (3x), Water (3x), DMF (3x).

    • Pd Scavenging Wash: Wash resin with 0.02 M Sodium Diethyldithiocarbamate in DMF (3 x 5 min). Failure to do this will result in a brown, metal-contaminated peptide.

Protocol C: Cleavage & Isolation

Warning: The 2-methoxy group is an aryl methyl ether. While generally stable to TFA, it increases the electron density of the aromatic ring, making it slightly more susceptible to electrophilic aromatic substitution (alkylation) by reactive carbocations (e.g., from Trt, tBu, or Pbf protecting groups).

Recommended Cleavage Cocktail (Reagent K derivative):

  • TFA: 92.5%[2]

  • TIS (Triisopropylsilane): 2.5% (Scavenger)

  • Water: 2.5% (Hydrolysis of side products)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Critical for preventing alkylation of the electron-rich methoxy ring).

Procedure:

  • Incubate resin with cocktail for 2-3 hours at Room Temperature.

  • Filter resin and precipitate filtrate into cold Diethyl Ether .

    • Avoid MTBE: Methyl tert-butyl ether can occasionally cause tert-butylation of electron-rich residues (like this one) under acidic conditions.[3]

  • Centrifuge, wash pellet with ether (3x), and lyophilize.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Deletion) Steric hindrance of 2-OMe group.Switch to HATU/HOAt. Increase temperature to 75°C. Use double coupling.
Peptide is Brown/Black Residual Palladium contamination.Perform Sodium Diethyldithiocarbamate washes before TFA cleavage.
Low Yield in Suzuki Oxidation of Pd(0) or poor solubility.Ensure rigorous degassing. Add 10% water to DMF to solubilize the inorganic base.
Extra Mass (+56, +106 Da) t-Butyl alkylation on the methoxy ring.Use DODT or EDT in cleavage cocktail. Ensure TIS is fresh.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Kotha, S., & Lahiri, K. (2005). "Solid-phase synthesis of peptide-based Suzuki-Miyaura cross-coupling products." Biopolymers, 80(4), 564. (General methodology grounding).
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

  • Sigma-Aldrich. "Fmoc-5-bromo-2-methoxy-L-phenylalanine Product Page." Link (For physical property verification).

Sources

protocol for using Fmoc-5-bromo-2-methoxy-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the incorporation and utilization of Fmoc-5-bromo-2-methoxy-L-phenylalanine (referred to hereafter as Fmoc-Phe(2-OMe, 5-Br)-OH ) in Solid-Phase Peptide Synthesis (SPPS).

Abstract & Strategic Utility

Fmoc-5-bromo-2-methoxy-L-phenylalanine is a specialized non-canonical amino acid (NCAA) designed for two primary strategic purposes in drug discovery:

  • Conformational Restriction: The ortho-methoxy group (2-OMe) imposes restricted rotation around the

    
     and 
    
    
    
    torsion angles via steric clash with the peptide backbone, stabilizing specific rotamers (often gauche(-)).[1]
  • Late-Stage Diversification: The 5-bromo substituent serves as a robust handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) directly on the solid phase, allowing for the rapid generation of biaryl peptide libraries.[1]

This protocol addresses the specific challenges posed by this residue: steric hindrance during coupling (due to the 2-OMe group) and chemical compatibility of the aryl bromide during cleavage.

Material Specifications & Handling

ParameterSpecificationNotes
Chemical Name Fmoc-5-bromo-2-methoxy-L-phenylalanine
Molecular Weight ~496.3 g/mol Verify specific batch MW
Solubility DMF, NMP (High)Dissolve at 0.2 M – 0.5 M.
Storage +2°C to +8°CProtect from light; Hygroscopic.[1]
Chirality Risk ModerateOrtho-substitution increases racemization risk during slow activation.[1]

SPPS Incorporation Protocol

Critical Mechanistic Insight

The 2-methoxy substituent creates significant steric bulk near the


-amine.[1] Standard coupling protocols (e.g., HBTU/DIEA, 30 min) often result in incomplete coupling or deletion sequences.[1] Furthermore, once coupled, the acylation of the next amino acid onto the N-terminus of Fmoc-Phe(2-OMe, 5-Br) is difficult due to the shielding effect of the methoxy group.

Recommended Strategy: Use HATU/HOAt for enhanced reactivity and Collidine (TMP) as a milder base to suppress racemization during the extended reaction times required.[1]

Step-by-Step Coupling Procedure

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: 2,4,6-Collidine (sym-collidine)[1]

  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5 x 1 min).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve Fmoc-Phe(2-OMe, 5-Br)-OH (4.0 eq relative to resin).[1]

    • Add HATU (3.9 eq).[1]

    • Add Collidine (8.0 eq).[1]

    • Note: Do not use DIEA if possible; Collidine reduces racemization risk.

    • Vortex for 1 minute to form the active ester (yellow color evolution).[1]

  • Coupling:

    • Add the activated solution to the resin.[1]

    • Agitate at Room Temperature for 60 minutes .

    • Double Coupling (Mandatory): Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 45 minutes.

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/hindered primary amines than Kaiser test).[1]

    • Negative (Colorless/Pale Yellow): Proceed.

    • Positive (Blue/Green):[1] Perform a third coupling at 50°C for 30 min.

Elongation (Coupling the NEXT Amino Acid)

The N-terminus of the anchored Phe(2-OMe, 5-Br) is sterically crowded.[1]

  • Protocol: Use DIC/Oxyma Pure (1:1 eq) at 50°C (microwave or heated block) for the next amino acid coupling to drive the reaction to completion.

Downstream Application: On-Resin Suzuki-Miyaura Coupling

If utilizing the 5-Br handle for library generation.[1]

Objective: React the peptide-resin-bound aryl bromide with an aryl boronic acid.

Workflow Diagram (DOT):

SuzukiWorkflow cluster_conditions Reaction Conditions Start Peptide-Resin (Fmoc-Phe(2-OMe, 5-Br)) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Degas Resin (Argon Sparge) Deprotect->Wash1 Catalyst Add Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Wash1->Catalyst Reaction Suzuki Coupling Boronic Acid + Base (60-80°C, 2-4h) Catalyst->Reaction Wash2 Metal Scavenging (Dithiocarbamate wash) Reaction->Wash2 Final Biaryl Peptide-Resin Wash2->Final

Caption: Workflow for Palladium-catalyzed conversion of the 5-bromo substituent into a biaryl scaffold on solid phase.

Protocol:

  • Solvent Swap: Wash resin with degassed DME/Water (9:1).[1]

  • Reagents: Add Aryl Boronic Acid (5 eq),

    
     (0.1 eq), and 
    
    
    
    (2M aq, 10 eq).
  • Reaction: Heat to 80°C (Microwave preferred: 60°C for 30 min) under Argon.

  • Wash: Wash extensively with DMF, then 0.05M sodium diethyldithiocarbamate in DMF (to remove Pd).

Cleavage & Purification[2]

Cleavage Cocktail Selection

The aryl bromide is generally stable to TFA.[1] However, avoid strong reducing agents (e.g., silanes) if not necessary.[1]

Recommended Cocktail (Reagent K derivative):

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%[1]

  • Water: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Preferred over EDT for odor control and scavenging).[1]

Time: 2.5 hours at Room Temperature.

Post-Cleavage Handling[1]
  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet 3x.

  • Lyophilization: Dissolve in Water/Acetonitrile (1:1). Note: The bromine atom significantly increases hydrophobicity.[1] Ensure Acetonitrile content is high enough to dissolve the crude pellet.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance from 2-OMe.[1]Switch to HATU/HOAt; Increase temp to 50°C; Double couple.
Racemization Base-catalyzed proton abstraction.[1]Use Collidine instead of DIEA; Avoid pre-activation times >2 min.
Low Solubility (Crude) Hydrophobic Br/OMe groups.[1]Use 50% Acetic Acid or high % ACN for HPLC injection.[1]
Pd Contamination Inefficient washing after Suzuki.[1]Wash resin with sodium diethyldithiocarbamate or use metal scavenger silica post-cleavage.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]

  • Kotha, S., & Lahiri, K. (2005).[1] Solid-phase synthesis of peptide-based Suzuki–Miyaura cross-coupling products. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Strategic Coupling of Fmoc-5-bromo-2-methoxy-L-phenylalanine to Rink Amide Resin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the successful coupling of the sterically hindered and electronically modified non-canonical amino acid, Fmoc-5-bromo-2-methoxy-L-phenylalanine, to Rink amide resin. The protocol addresses the unique challenges posed by the ortho-methoxy group and the bromo substituent, offering field-proven strategies for optimizing coupling efficiency in solid-phase peptide synthesis (SPPS). Detailed experimental procedures, troubleshooting guidance, and in-depth explanations of the underlying chemical principles are provided to empower researchers in the synthesis of complex peptides incorporating this versatile building block.

Introduction: The Significance of Substituted Phenylalanine Analogs

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including receptor affinity, enzymatic stability, and pharmacokinetic profiles. Fmoc-5-bromo-2-methoxy-L-phenylalanine is a particularly valuable building block, offering a unique combination of functionalities. The bromo substituent serves as a versatile handle for post-synthetic modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties. The ortho-methoxy group introduces conformational constraints and can influence binding interactions through steric and electronic effects.

However, the very features that make this amino acid attractive also present significant challenges during solid-phase peptide synthesis. The methoxy group at the ortho position creates substantial steric hindrance around the carboxylic acid, impeding its approach to the reactive amine on the resin. This guide provides a detailed protocol and scientific rationale for overcoming these hurdles to achieve high coupling yields.

Foundational Principles: Understanding the System

Rink Amide Resin: The Solid Support of Choice for Peptide Amides

Rink amide resin is a widely used solid support for the Fmoc-based synthesis of C-terminal peptide amides. Its key feature is an acid-labile linker that allows for the cleavage of the final peptide from the resin under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to yield a primary amide at the C-terminus.

The Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in coupling Fmoc-5-bromo-2-methoxy-L-phenylalanine is the steric bulk of the ortho-methoxy group. This substituent physically obstructs the carboxyl group, slowing down the rate of acylation. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences.

Experimental Protocol: A Validated Approach

This protocol is designed for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g)Synthesis GradeMajor lab suppliers
Fmoc-5-bromo-2-methoxy-L-phenylalanineSynthesis GradeCommercially available
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeMajor lab suppliers
Dichloromethane (DCM)ACS GradeMajor lab suppliers
PiperidineReagent GradeMajor lab suppliers
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor lab suppliers
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Synthesis GradeMajor lab suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor lab suppliers
Triisopropylsilane (TIS)Reagent GradeMajor lab suppliers
Deionized WaterHigh PurityIn-house
Step-by-Step Coupling Procedure

Proper swelling of the resin is critical for ensuring accessibility of the reactive sites.

  • Place the Rink amide resin (0.1 mmol) in a fritted reaction vessel.

  • Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Due to the steric hindrance of this amino acid, a potent activating agent and optimized reaction conditions are essential. HATU is recommended for its high reactivity.

  • In a separate vial, dissolve Fmoc-5-bromo-2-methoxy-L-phenylalanine (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

  • Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid/HATU solution and pre-activate for 1-2 minutes. The solution will typically change color.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or gentle heating (e.g., 35-40°C) may be applied, though this should be monitored to avoid side reactions.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

It is crucial to verify the completion of the coupling reaction to avoid the accumulation of deletion peptides. The Kaiser test (ninhydrin test) is a reliable method for detecting free primary amines.

  • Take a small sample of the resin beads (a few beads are sufficient).

  • Wash the beads thoroughly with ethanol.

  • Add two drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heat the sample at 100-110°C for 3-5 minutes.

  • A blue or purple color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.

If the Kaiser test indicates an incomplete reaction, a second coupling is strongly recommended.

  • Repeat steps 3.2.2.1 through 3.2.2.5 using a fresh solution of the activated amino acid.

  • After the second coupling, perform another Kaiser test to confirm completion.

Workflow Diagram

SPPS_Coupling_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF, 30 min) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF, 5 min) swell->deprotect1 deprotect2 Fmoc Deprotection (20% Piperidine/DMF, 15 min) wash1 DMF Wash (5x) preactivate Pre-activation (Fmoc-AA, HATU, DIPEA in DMF) couple Coupling Reaction (2-4 hours) wash2 DMF Wash (5x) couple->wash2 kaiser Kaiser Test wash2->kaiser incomplete Incomplete kaiser->incomplete Positive complete Complete kaiser->complete Negative double_couple Double Coupling (Repeat Activation & Coupling) incomplete->double_couple next_cycle Proceed to Next Cycle complete->next_cycle double_couple->wash2 deprotepreactivate deprotepreactivate deprotepreactivate->couple

Caption: Workflow for coupling Fmoc-5-bromo-2-methoxy-L-phenylalanine.

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser Test after single coupling - Insufficient reaction time due to steric hindrance.- Inefficient activation.- Implement a double coupling strategy. - Extend the initial coupling time to 4-6 hours.- Consider gentle heating (35-40°C) during coupling.
Low final peptide yield - Incomplete coupling at the hindered residue step.- Aggregation of the growing peptide chain.- Ensure complete coupling at each step using the Kaiser test.- For subsequent couplings after the hindered residue, consider using a more effective solvent for solvation, such as N-methylpyrrolidone (NMP).
Presence of deletion peptides in final product - Failure to achieve complete coupling of the hindered amino acid.- Always perform a Kaiser test after coupling Fmoc-5-bromo-2-methoxy-L-phenylalanine and double couple if necessary.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5-10 mL) to the resin and allow it to react for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Analytical Characterization

The purity and identity of the crude peptide should be confirmed by analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

Conclusion

The successful incorporation of Fmoc-5-bromo-2-methoxy-L-phenylalanine into a peptide sequence on Rink amide resin requires a strategic approach that directly addresses the steric hindrance posed by the ortho-methoxy group. The use of a potent coupling reagent such as HATU, extended reaction times, and diligent monitoring of reaction completion with the Kaiser test are paramount. When necessary, a double coupling strategy should be employed to ensure high coupling efficiency and minimize the formation of deletion sequences. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently utilize this valuable and versatile building block in the synthesis of novel and complex peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • MerckMillipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Willemse, T., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(2), 55. [Link]

  • Kotha, S., & Khedkar, P. (2005). Suzuki−Miyaura Cross-Coupling of α-Amino Acids and Peptides Containing Halogenated Phenylalanine. Synlett, 2005(18), 2787-2790. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

Application Notes and Protocols for the Activation of Fmoc-5-bromo-2-methoxy-L-phenylalanine with HATU

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Demanding Amino Acid Incorporation

The synthesis of peptides incorporating non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the potential to enhance peptide stability, modulate bioactivity, and probe biological systems with greater precision. Fmoc-5-bromo-2-methoxy-L-phenylalanine is one such valuable derivative, offering a unique combination of steric and electronic properties conferred by the bromo and methoxy substituents on the phenyl ring. The bromine atom can serve as a handle for further chemical modification or as a heavy atom for crystallographic studies, while the methoxy group can influence conformation and binding interactions.

However, the very features that make this amino acid attractive also present challenges in solid-phase peptide synthesis (SPPS). The ortho-methoxy group, in particular, introduces significant steric hindrance around the carboxylic acid, which can impede the efficiency of the coupling reaction. This necessitates the use of a highly effective activating agent to ensure complete and rapid amide bond formation, thereby preventing deletion sequences and other side products.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for such demanding scenarios. Its ability to form a highly reactive OAt-active ester intermediate significantly accelerates the coupling process and minimizes the risk of racemization, a common issue with many other activators. This document provides a detailed guide to the successful activation and coupling of Fmoc-5-bromo-2-methoxy-L-phenylalanine using HATU, grounded in mechanistic understanding and practical laboratory experience.

Mechanism of Activation: The Power of the OAt-Ester

The efficacy of HATU lies in its rapid conversion of the Fmoc-amino acid's carboxylic acid into a highly reactive OAt-ester. This process is initiated by a base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of the OAt-ester and the release of 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further enhancing the reactivity of the active ester. This activated intermediate is then readily attacked by the free N-terminal amine of the growing peptide chain on the solid support, forming the desired peptide bond.

HATU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-5-bromo-2-methoxy-L-phenylalanine Carboxylate Carboxylate Anion Fmoc_AA->Carboxylate Deprotonation HATU HATU OAt_Ester OAt-Active Ester DIPEA DIPEA (Base) Carboxylate->OAt_Ester Attack on HATU Coupled_Peptide Fmoc-AA-NH-Peptide-Resin OAt_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin

Mechanism of HATU Activation and Coupling

Experimental Protocol: Solid-Phase Coupling of Fmoc-5-bromo-2-methoxy-L-phenylalanine

This protocol outlines the manual coupling of Fmoc-5-bromo-2-methoxy-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine, following a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[1]

Materials and Reagents:

  • Fmoc-5-bromo-2-methoxy-L-phenylalanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Kaiser test kit

  • Nitrogen for agitation

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentEquivalents (relative to resin loading)Concentration/AmountPurpose
Fmoc-5-bromo-2-methoxy-L-phenylalanine3 - 5Dissolved in DMFAmino acid to be coupled
HATU2.9 - 4.9Dissolved in DMFActivating agent
DIPEA or Collidine6 - 10Added to activation mixtureNon-nucleophilic base
Solvent-Sufficient to swell resin and dissolve reagentsReaction medium
Reaction Time-1 - 4 hours (monitor for completion)Duration of the coupling reaction
Temperature-Room TemperatureStandard reaction temperature

Step-by-Step Protocol:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue color) should be observed on a small sample of resin beads, confirming the presence of free primary amines.[2][3][4][5]

  • Pre-activation of the Amino Acid:

    • In a separate reaction vessel, dissolve Fmoc-5-bromo-2-methoxy-L-phenylalanine (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal amount of DMF.

    • Add DIPEA or Collidine (6-10 eq.) to the solution.

    • Allow the activation mixture to stand for 2-5 minutes at room temperature. A color change may be observed. This pre-activation step is crucial to form the active ester before its introduction to the resin, which minimizes the risk of guanidinylation of the free amine on the peptide chain.[6]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the washed resin.

    • Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

    • Agitate the reaction mixture using a shaker or by bubbling nitrogen through the suspension.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • After the initial reaction time (e.g., 1 hour), take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test on the washed beads. A negative result (colorless or yellow beads) indicates that the coupling is complete.[3][4][5]

    • If the Kaiser test is positive (blue beads), continue the coupling reaction and re-test at 30-60 minute intervals.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start: Resin with free N-terminal amine Pre_activation Pre-activate Fmoc-AA with HATU/DIPEA Start->Pre_activation Coupling Add activated AA to resin (1-4 hours) Pre_activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash Wash resin with DMF Kaiser_Test->Wash Negative Double_Couple Double Couple: Repeat Pre-activation and Coupling Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to next SPPS cycle Wash->Next_Cycle Double_Couple->Coupling

Experimental Workflow for Coupling

Troubleshooting and Optimization

Issue: Incomplete Coupling (Positive Kaiser Test after extended reaction time)

  • Cause: The steric hindrance from the ortho-methoxy group on the phenylalanine ring can significantly slow down the coupling reaction.

  • Solution 1: Double Coupling: If the Kaiser test remains positive after 2-4 hours, drain the reaction solution, wash the resin with DMF, and repeat the coupling procedure with a fresh solution of pre-activated Fmoc-5-bromo-2-methoxy-L-phenylalanine. This is often the most effective strategy for difficult couplings.

  • Solution 2: Extended Coupling Time: For some sequences, simply extending the initial coupling time to 4-6 hours or even overnight may be sufficient to drive the reaction to completion. However, this should be balanced against the risk of potential side reactions over longer periods.

  • Solution 3: Alternative Coupling Reagents: If HATU consistently fails to provide complete coupling, consider using an alternative high-efficiency coupling reagent such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which has been shown to be highly effective for sterically hindered amino acids.[6][7][8]

Issue: Potential for Guanidinylation

  • Cause: This side reaction occurs when HATU reacts directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that caps the peptide and prevents further elongation.[9][10] This is more likely to occur if an excess of HATU is present before the amino acid is fully activated.

  • Prevention: The most effective way to prevent guanidinylation is to adhere strictly to the pre-activation protocol.[6] By allowing the Fmoc-amino acid and HATU to react in the presence of the base for a few minutes before adding the mixture to the resin, the concentration of free HATU available to react with the peptide is minimized.

Conclusion

The successful incorporation of sterically demanding amino acids like Fmoc-5-bromo-2-methoxy-L-phenylalanine into peptides is achievable with the right choice of reagents and a carefully executed protocol. HATU stands out as a powerful activating agent that can overcome the steric hindrance presented by this particular building block. By employing a pre-activation strategy and diligently monitoring the reaction progress with tools like the Kaiser test, researchers can confidently synthesize complex peptides containing this and other challenging non-canonical amino acids, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • ChemRxiv. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. [Link]

  • Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Analytical Chemistry. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. ACS Publications. [Link]

  • ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • Atherton, E., et al. (1978). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

Sources

Troubleshooting & Optimization

diketopiperazine formation with N-terminal 5-bromo-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting DKP Formation

Welcome to the specialized support module for handling sterically demanding and conformationally biased amino acids. You are likely here because you are observing low yields, deletion sequences (specifically missing the C-terminal dipeptide), or unexpected mass peaks corresponding to cyclic dipeptides during the synthesis of peptides containing 5-bromo-2-methoxy-L-phenylalanine .

This guide addresses the high propensity of 2-substituted phenylalanine derivatives to undergo premature cyclization (Diketopiperazine or DKP formation), particularly when positioned as the second residue from the C-terminus.

Part 1: The Mechanism & Risk Assessment

Q1: Why is 5-bromo-2-methoxy-L-phenylalanine causing DKP formation?

A: The driving force is a combination of steric "turn" induction and electronic activation , creating a "perfect storm" for cyclization.

  • The Ortho-Methoxy Effect (Steric): The methoxy group at the 2-position (ortho) creates significant steric clash with the peptide backbone. To relieve this strain, the peptide backbone often adopts a cis-amide-like conformation (or a tight turn). This brings the deprotected N-terminal amine into close proximity with the C-terminal ester carbonyl.

  • The 5-Bromo Effect (Electronic/Lipophilic): While less critical mechanistically than the methoxy group, the bromine atom increases the lipophilicity of the residue, potentially influencing solvation in polar aprotic solvents (DMF/NMP) and stabilizing the transition state for cyclization.

  • The Result: Upon Fmoc removal, the free amine (

    
    ) attacks the resin-linker ester bond faster than the next amino acid can be coupled. The result is the release of a cyclic dipeptide (DKP) and a hydroxyl-terminated resin (dead chain).
    

Visualizing the Threat:

DKP_Mechanism Resin_Complex Resin-Linker-AA1-AA2(2-OMe)-Fmoc Deprotection Fmoc Removal (Base) Resin_Complex->Deprotection Piperidine Intermediate Conformational Twist (Ortho-Methoxy Induced) Deprotection->Intermediate Free Amine Exposed Attack Nucleophilic Attack (Amine -> Ester) Intermediate->Attack Cis-Amide Preference Result Cyclic DKP (Solution) + OH-Resin (Solid) Attack->Result Cleavage

Figure 1: The ortho-methoxy substituent forces a backbone curvature that accelerates the nucleophilic attack on the resin linkage.

Part 2: Resin Selection (The First Line of Defense)

Q2: I am using Wang resin. Is this a problem?

A: Yes, this is a critical risk factor. Wang resin utilizes a benzyl ester linkage. The leaving group ability of the benzyl alcohol is sufficient to permit DKP formation, especially when accelerated by the 2-methoxy conformational bias.

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Why? The trityl group is extremely bulky. It provides "steric shielding" around the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl carbon.

  • Evidence: 2-CTC was explicitly developed to suppress DKP formation in proline-rich peptides, which share similar "turn-inducing" properties with ortho-substituted phenylalanines.

Resin Comparison Table:

FeatureWang Resin2-Chlorotrityl Chloride (2-CTC)Recommendation
Linkage Type Benzyl EsterTrityl Ester2-CTC
Steric Bulk LowVery High2-CTC
DKP Risk HighLow2-CTC
Cleavage 95% TFA1% TFA (DCM)2-CTC

Part 3: Optimized Deprotection Protocols

Q3: Can I use standard 20% Piperidine/DMF for Fmoc removal?

A: Avoid if possible. Piperidine is a secondary amine and a strong nucleophile that can actually catalyze DKP formation. Furthermore, prolonged exposure to basic conditions increases the window for cyclization.

Protocol: The "DBU/Piperazine" Strategy Recent studies (Yang et al., 2022) demonstrate that a specific cocktail significantly reduces DKP formation compared to standard piperidine.[2]

Reagents:

  • Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine.[1][2][3]

  • Solvent: NMP (N-methyl-2-pyrrolidone).[2][3][4][5] NMP is crucial for solubilizing the hydrophobic 5-bromo-2-methoxy residue.

Step-by-Step Procedure:

  • Wash: DCM (3x), NMP (3x).

  • Deprotection 1: Add 2% DBU / 5% Piperazine in NMP.[1][2][3][4] Agitate for 30 seconds . Drain.

  • Deprotection 2: Add fresh solution. Agitate for 5 minutes . Drain immediately.

  • Wash (Critical): Wash extensively with NMP (5x) and DCM (5x) to remove all traces of base immediately.

Note: DBU is a non-nucleophilic base, which reduces the risk of base-catalyzed cyclization compared to high-concentration piperidine.

Part 4: Coupling the Next Residue

Q4: The next amino acid coupling is slow. How do I prevent DKP during this lag time?

A: Time is the enemy. Once the Fmoc is removed, the race begins: Coupling vs. Cyclization . You must make the coupling reaction faster than the intramolecular cyclization.

Troubleshooting Guide for Coupling:

  • Pre-Activation is Mandatory: Do not add reagents sequentially to the resin. Pre-activate the incoming amino acid in a vial for 1-2 minutes before adding to the resin.

  • Use High-Efficiency Reagents:

    • Preferred: HATU / HOAt / DIEA (1:1:2 ratio).

    • Alternative: DIC / Oxyma Pure (for lower racemization risk, though HATU is faster).

  • Concentration: Increase the concentration of the incoming amino acid to 0.4 - 0.5 M (standard is often 0.2 M) to drive kinetics.

  • Double Coupling: Perform two coupling cycles (e.g., 2 x 30 min) rather than one long cycle.

Decision Tree: Workflow Optimization

Optimization_Flow Start Start: Fmoc-AA2(2-OMe)-AA1-Resin Resin_Check Is Resin 2-CTC? Start->Resin_Check Switch_Resin Action: Switch to 2-CTC Resin_Check->Switch_Resin No (Wang/Amide) Deprotect_Check Deprotection Protocol? Resin_Check->Deprotect_Check Yes Switch_Resin->Deprotect_Check Std_Deprotect 20% Piperidine/DMF Deprotect_Check->Std_Deprotect Standard Opt_Deprotect Action: Use 2% DBU / 5% Piperazine in NMP (2 x 5 min) Deprotect_Check->Opt_Deprotect Optimized Std_Deprotect->Opt_Deprotect High Risk of DKP Coupling_Check Next Coupling Reagent? Opt_Deprotect->Coupling_Check Std_Couple HBTU/DIEA Coupling_Check->Std_Couple Opt_Couple Action: HATU/HOAt (Pre-activated) Coupling_Check->Opt_Couple Std_Couple->Opt_Couple Slow Kinetics End Intact Peptide Chain Opt_Couple->End Success

Figure 2: Decision matrix for optimizing synthesis conditions.

Part 5: Analytical Verification

Q5: How do I confirm if DKP formation occurred?

A: DKP formation results in the loss of the dipeptide from the resin.[2][6][7]

  • Analyze the Resin (Cleavage): If DKP occurred, your LC-MS of the crude peptide will show a deletion sequence missing the first two amino acids (AA1 and AA2).

  • Analyze the Waste Stream (Fmoc Deprotection Solution): Inject the solution collected after Fmoc deprotection and subsequent washes.

    • Look for: A mass corresponding to the cyclic dipeptide (Cyclo[AA1-AA2]).

    • Mass Calculation:

      
      .
      
    • Note: The 5-bromo and 2-methoxy groups provide a distinct isotopic pattern (Br) in the mass spectrum, making identification easier.

References

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[2][4] ACS Omega, 7(14), 12015–12020.[2] [Link][2]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1][2] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[2][7] International Journal of Peptide and Protein Research, 37(6), 513–520. [Link]

  • Giraud, M., et al. (1999). Diketopiperazine formation: a conformational approach. Journal of Peptide Science, 5(3), 157-166. [Link]

Sources

Technical Support Center: Synthesis of Peptides Containing 5-Bromo-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges with the aggregation of peptides incorporating the unnatural amino acid, 5-bromo-2-methoxy-L-phenylalanine. Due to its unique structural properties, this amino acid presents a significant risk for aggregation during solid-phase peptide synthesis (SPPS), leading to poor yields and purification difficulties. This document outlines the underlying causes, diagnostic methods, and field-proven troubleshooting strategies to ensure successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS?

Peptide aggregation is a process where growing peptide chains, still attached to the solid support resin, self-associate to form insoluble or poorly solvated structures.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable β-sheet secondary structures that render the N-terminus of the peptide inaccessible for subsequent deprotection and coupling steps.[2] The physical manifestation is often a shrinking of the resin bed and a dramatic decrease in reaction efficiency.[3][4]

Q2: Why is 5-bromo-2-methoxy-L-phenylalanine particularly prone to causing aggregation?

The side chain of 5-bromo-2-methoxy-L-phenylalanine possesses a combination of features that strongly promote aggregation:

  • High Hydrophobicity: The brominated aromatic ring is highly hydrophobic, favoring self-association to minimize contact with polar synthesis solvents.[3][5]

  • π-π Stacking: The electron-rich phenyl ring system can engage in strong π-π stacking interactions with adjacent chains, acting as a nucleation point for aggregation.[6]

  • Steric Bulk: The large side chain can impose conformational constraints on the peptide backbone, potentially favoring aggregation-prone arrangements.

These factors combined create a high propensity for the peptide to collapse onto itself and neighboring chains, leading to the synthetic challenges addressed in this guide.

Q3: What are the common signs of on-resin aggregation?

Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin volume fails to increase or visibly shrinks after solvent addition, indicating a collapsed state.[2][4]

  • Incomplete Reactions: Both Fmoc deprotection and amino acid coupling become sluggish or incomplete.[2]

  • Unreliable Monitoring Tests: Standard colorimetric tests like the ninhydrin or TNBS test can give false-negative results, as the aggregated state sterically hinders the test reagents from accessing the free amines.[3]

  • Physical Clumping: In severe cases, the resin beads may clump together and resist agitation.

Q4: At what point during synthesis is aggregation most likely to occur?

While sequence-dependent, aggregation issues typically begin to manifest after the incorporation of the fifth or sixth residue and become increasingly severe as the peptide chain elongates.[2] Peptides with multiple hydrophobic residues in close succession are particularly susceptible.[3][7]

Section 2: Troubleshooting Guide: First-Line Interventions

This section provides immediate, practical steps to address aggregation as it occurs.

Problem 1: Poor Resin Swelling or Visible Shrinking
  • Probable Cause: The peptide-resin matrix has collapsed due to intermolecular hydrogen bonding and hydrophobic interactions, preventing solvent penetration.

  • Solution Protocol:

    • Solvent Swap: Replace the standard N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[2][3] If NMP alone is insufficient, use a mixture of 1:1 NMP/Dimethyl sulfoxide (DMSO).

    • Agitation & Sonication: After adding the new solvent, gently agitate the resin for 30-60 minutes. If swelling does not improve, sonicate the reaction vessel in a bath sonicator for 5-10 minute intervals to physically disrupt the aggregates.[2]

    • Proceed with Caution: Once the resin is re-solvated, proceed with the next synthetic step, but consider incorporating the advanced strategies outlined in Section 3.

Problem 2: Incomplete Coupling (Positive Ninhydrin/TNBS Test)
  • Probable Cause: The aggregated peptide chains are sterically blocking the N-terminal amine, preventing the activated amino acid from accessing the coupling site.

  • Solution Matrix:

StrategyDescriptionCausality
Double Coupling Drain the reaction vessel after the first coupling, and add a fresh solution of activated amino acid and base for a second full coupling cycle.Increases the probability of the activated amino acid finding an accessible N-terminus over a longer reaction time.
Elevated Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).Provides thermal energy to disrupt the hydrogen bonds holding the aggregate together, increasing chain mobility and accessibility.[2]
Microwave Assistance Utilize a microwave peptide synthesizer for the coupling step.Microwave energy efficiently and rapidly breaks hydrogen bonds, significantly accelerating difficult couplings.[2][8]
Change Coupling Reagent Switch to a more potent coupling reagent, such as HATU or HCTU, if using a carbodiimide-based method.Urionium/aminium salt-based reagents are generally faster and more efficient, which can be beneficial before the peptide chains have time to fully re-aggregate.[3]
Problem 3: Incomplete Fmoc-Deprotection
  • Probable Cause: The aggregation is so severe that the piperidine base cannot efficiently diffuse into the resin matrix to reach the Fmoc protecting group.

  • Solution Protocol:

    • Modify Deprotection Reagent: Switch the standard 20% piperidine in DMF to a solution of 20% piperidine with the addition of 2% 1,8-Diazabicycloundec-7-ene (DBU).

    • Scientific Rationale: DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, often succeeding where piperidine alone fails in aggregated sequences.[2]

    • Extended Reaction Time: Increase the deprotection time from the standard 5-10 minutes to 20-30 minutes to allow for slower diffusion into the collapsed resin.

Section 3: Advanced Strategies for "Difficult" Sequences

When first-line interventions are insufficient, a proactive approach using structure-disrupting elements is required. These strategies should be planned before the synthesis begins.

Strategy 1: Application of Chaotropic Agents

Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, effectively "salting in" and solubilizing the peptide.[9]

  • Experimental Protocol: Chaotropic Salt Wash

    • Prior to the difficult coupling step, wash the resin 3 times with DMF as usual.

    • Add a solution of 0.8 M LiCl in DMF to the resin.[3]

    • Agitate for 30 minutes at room temperature.

    • Drain and wash the resin 5 times with DMF to completely remove the chaotropic salt.

    • Proceed immediately with the amino acid coupling.

  • Table of Common Chaotropic Agents for SPPS

AgentTypical ConcentrationSolventNotes
Lithium Chloride (LiCl)0.8 MDMFHighly effective and commonly used.[3]
Sodium Perchlorate (NaClO₄)0.8 MDMFA strong chaotrope.[2][3]
Potassium Thiocyanate (KSCN)4 MDMFVery potent; requires thorough washing.[3]
Strategy 2: Structure-Disrupting Amino Acid Derivatives

The most robust method to prevent aggregation is to introduce specific residues that physically disrupt the formation of β-sheet structures.

  • Pseudoproline Dipeptides:

    • Mechanism: These are dipeptides of Ser or Thr that are protected as a cyclic oxazolidine, creating a "kink" in the peptide backbone similar to proline.[10] This kink disrupts the linear structure required for β-sheet formation. The protecting group is cleaved during the final TFA cocktail treatment, yielding the native Ser or Thr residue.[2]

    • Implementation: Identify a Ser or Thr residue in your sequence that is near the 5-bromo-2-methoxy-L-phenylalanine or within a hydrophobic cluster. Instead of coupling Fmoc-Ser/Thr, couple a pre-formed Fmoc-Xaa-Ser/Thr(ΨMe,MePro)-OH dipeptide. For optimal results, pseudoprolines should be spaced approximately 6-7 residues apart in long or difficult sequences.[2][11]

  • N-Backbone Protection (Hmb/Dmb):

    • Mechanism: A temporary 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group is installed on the backbone amide nitrogen of an amino acid.[2][12] This bulky group physically blocks the hydrogen atom required for hydrogen bond formation, effectively preventing aggregation.[12]

    • Implementation: At a strategic point in the sequence (typically every 6-7 residues), incorporate an Fmoc-AA(Dmb/Hmb)-OH monomer instead of the standard amino acid. This strategy is highly effective but can be more costly.[2]

Section 4: Diagnostic Workflow & Analytical Techniques

A systematic approach is crucial for diagnosing and resolving aggregation issues.

Troubleshooting Decision Workflow

This diagram outlines a logical path for identifying and solving aggregation problems during SPPS.

TroubleshootingWorkflow start Synthesis Step Initiated check_swelling Observe Resin Swelling start->check_swelling swelling_ok Resin Swells Normally check_swelling->swelling_ok Yes swelling_bad Poor Swelling / Shrinking check_swelling->swelling_bad No proceed_coupling Proceed with Coupling & Deprotection swelling_ok->proceed_coupling action_solvent Action: Switch to NMP/DMSO and/or Sonicate swelling_bad->action_solvent action_solvent->proceed_coupling check_reaction Monitor Reaction (e.g., Ninhydrin Test) proceed_coupling->check_reaction reaction_complete Reaction Complete check_reaction->reaction_complete Complete reaction_incomplete Reaction Incomplete check_reaction->reaction_incomplete Incomplete cleavage Cleave Peptide from Resin reaction_complete->cleavage action_coupling Action: Double Couple, Increase Temp, or Use Chaotropic Salt Wash reaction_incomplete->action_coupling action_coupling->proceed_coupling analyze Analyze Crude Product (SEC-HPLC) cleavage->analyze end_ok Synthesis Successful analyze->end_ok Monomer Predominates end_rethink High Aggregation Detected Re-synthesize with Pseudoproline or Hmb/Dmb analyze->end_rethink Aggregates Predominate

Caption: Decision workflow for troubleshooting peptide aggregation.

Post-Cleavage Analytical Techniques

After cleaving the peptide from the resin, it is critical to assess the extent of aggregation in the crude product.

  • Size-Exclusion Chromatography (SEC-HPLC): This is the most direct method for quantifying aggregates.[13][14]

    • Principle: SEC separates molecules based on their hydrodynamic radius. Larger aggregates will elute earlier than the desired monomeric peptide.

    • Procedure: Dissolve the crude peptide in an appropriate aqueous buffer. Inject the sample onto an SEC column calibrated with molecular weight standards. The resulting chromatogram will show distinct peaks for the monomer, dimer, and higher-order oligomers.

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specific for detecting amyloid-like fibrils that are rich in β-sheet structures.[5]

    • Principle: ThT dye exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures common in peptide aggregates.[5]

    • Procedure: Incubate a solution of the crude peptide with ThT dye. Measure the fluorescence intensity at ~485 nm. A significant increase in fluorescence compared to a monomeric control peptide indicates the presence of β-sheet-rich aggregates.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Flamma Group. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]

  • Bednarek, M. A., et al. (n.d.). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed. Retrieved from [Link]

  • Kent, S. B. H., et al. (2012, January 6). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PubMed Central. Retrieved from [Link]

  • FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from [Link]

  • Jahn, T. R., & Radford, S. E. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]

  • Maina, T., et al. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]

  • Ghassemzadeh, A., et al. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

  • Flamma Group. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • Boto, A., et al. (2021, September 6). Site-selective modification of peptide backbones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Liu, Z., et al. (n.d.). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Senko, A. W., et al. (2023, June 7). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Cleavage Cocktails for Halogenated/Alkoxy Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Choosing the right scavenger for cleavage of 5-bromo-2-methoxy-L-phenylalanine peptides. Case ID: #SCV-BrOMe-Phe-001 Status: Open for Optimization

Executive Summary: The "Double Threat" Molecule

Welcome to the Technical Support Center. You are working with 5-bromo-2-methoxy-L-phenylalanine , a non-canonical amino acid that presents a unique "double threat" during Solid Phase Peptide Synthesis (SPPS) cleavage:

  • Electronic Activation (The Primary Risk): The 2-methoxy group is a strong Electron Donating Group (EDG). Even with the bromine present, this group activates the aromatic ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) . During cleavage, tert-butyl cations (released from Boc/tBu protecting groups) will aggressively attack this ring, leading to permanent alkylation (+56 Da adducts).

  • Halogen Lability (The Secondary Risk): While aryl bromides are generally stable in Trifluoroacetic Acid (TFA), they can undergo hydrodehalogenation (loss of bromine) if the cleavage cocktail contains strong hydride donors (like certain silanes) or if the reaction time is excessive.

The Goal: Select a scavenger cocktail that is nucleophilic enough to trap cations (preventing alkylation) but chemically gentle enough to leave the bromine atom intact.

Troubleshooting Guide (Q&A Format)

Issue 1: "My Mass Spec shows peaks at +56, +112, or +168 Da higher than expected."

Diagnosis: Alkylation (Tert-butylation). This is the most common failure mode for methoxy-substituted aromatics. The tert-butyl cations generated from the deprotection of Ser(tBu), Thr(tBu), Tyr(tBu), or Boc groups have attacked the electron-rich phenyl ring of your 5-bromo-2-methoxy-Phe.

Corrective Action:

  • Immediate Fix: You must use a "High-Capture" scavenger cocktail. The standard TFA/Water/TIS mix is likely insufficient.

  • Recommended Scavenger: 1,2-Ethanedithiol (EDT) or Dodecanethiol (DDT) . Thiols are "soft" nucleophiles that react with carbocations much faster than the aromatic ring does.

  • Protocol Adjustment: Switch to Reagent K (see Protocols below).

Issue 2: "I see a mass shift of -78 or -80 Da, and the isotopic pattern for Bromine is gone."

Diagnosis: Debromination (Hydrodehalogenation). Your scavenger system is acting as a reducing agent. This often happens when Triisopropylsilane (TIS) is used in high concentrations over long periods, or if the cocktail contains zinc dust (rare, but possible in some reductions).

Corrective Action:

  • Immediate Fix: Remove silanes (TIS/TES) from the cocktail. Silanes are hydride donors.

  • Alternative Scavenger: Use Thioanisole and Phenol as your primary cation traps.[1] They do not act as hydride donors.

  • Protocol Adjustment: Use Cocktail H (TFA/Phenol/Thioanisole/EDT/Water) or simply reduce the cleavage time to < 2 hours.

Issue 3: "Can I use Water as the only scavenger?"

Answer: No. Water is a "hard" nucleophile. While it helps, it is immiscible with the hydrophobic clusters of the peptide-resin matrix where the tert-butyl cations are generated. For a highly activated ring like 2-methoxy-Phe, you need an organic scavenger (like EDT or Thioanisole) that can penetrate the resin matrix and intercept the cations in situ.

Decision Logic & Mechanism

The following diagrams illustrate the decision process and the chemical mechanism of the failure mode.

ScavengerSelection Start Start: Cleavage Strategy for 5-Br-2-OMe-Phe Check1 Are there t-Butyl protected residues (Ser, Thr, Tyr, Asp, Glu)? Start->Check1 Risk1 High Risk: Ring Alkylation (+56 Da) Check1->Risk1 Yes Risk2 Low Risk: Standard Cleavage Check1->Risk2 No Decision1 Use Thiol Scavengers (EDT or DDT) Risk1->Decision1 Result1 Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Risk2->Result1 Safe Default Check2 Is the Bromine stable? Decision1->Check2 Check2->Result1 Yes (Standard) Result2 Use Silane-Free Cocktail (TFA/Phenol/H2O/EDT) Check2->Result2 No (Debromination observed)

Caption: Figure 1. Decision tree for selecting the optimal cleavage cocktail based on peptide composition and observed side reactions.

Validated Experimental Protocols

Protocol A: The "Golden Standard" (Reagent K)

Recommended for initial attempts. High scavenging capacity for t-butyl cations.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4]

  • Phenol (Crystalline)

  • Water (HPLC Grade)[5]

  • Thioanisole[1][4][5][6][7]

  • 1,2-Ethanedithiol (EDT)

Composition (Volume/Weight):

ComponentPercentageRole
TFA 82.5%Cleavage Agent
Phenol 5%Traps t-butyl cations (prevents tyrosine modification)
Thioanisole 5%Accelerates acidolysis; traps cations
Water 5%Hydrolyzes esters; scavenges cations
EDT 2.5%Critical: Protects electron-rich rings from alkylation

Procedure:

  • Pre-cool the cocktail to 0°C (optional but recommended to control exotherms).

  • Add cocktail to the resin (10-20 mL per gram of resin).

  • Shake at room temperature for 2 to 3 hours . Note: Do not exceed 3 hours to minimize bromine instability.

  • Filter resin and precipitate peptide in cold diethyl ether.

Protocol B: The "Odorless" Alternative (TIS-Based)

Use only if EDT is prohibited in your lab AND you have confirmed Bromine stability.

Composition:

  • TFA (95%)[1][8]

  • Triisopropylsilane (TIS) (2.5%)

  • Water (2.5%)[1][8]

Warning: This cocktail is significantly less effective at preventing ring alkylation than Reagent K. If you observe +56 Da adducts, you must revert to Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I use Dithiothreitol (DTT) instead of EDT? A: Yes. DTT is a solid and smells less than EDT. It is an effective scavenger for tert-butyl cations.[9] Use it at 2.5% - 5% (w/v) in the cleavage cocktail.

Q: Why is Thioanisole included in Reagent K? A: Thioanisole acts via a "push-pull" mechanism. It protonates easily, accelerating the removal of protecting groups (especially Pbf/Pmc on Arginine), while the sulfur atom acts as a soft nucleophile to trap the resulting carbocations.

Q: Will the methoxy group be cleaved (demethylated) by TFA? A: Generally, no. Aryl methyl ethers are stable in TFA. Demethylation usually requires Boron Tribromide (


) or Hydroiodic acid (HI). However, avoid adding Lewis acids (like TMSBr) to your cocktail, as these could trigger demethylation.

Q: How do I remove the Phenol after cleavage? A: Phenol can be sticky. After ether precipitation, wash the pellet 3 times with cold diethyl ether. If phenol persists (seen in UV traces), perform a preparative HPLC run; phenol elutes relatively late on C18 columns.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.

    • Core Reference for Reagent K and suppression of alkyl
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, by-products and contaminants.[10] International Journal of Peptide and Protein Research, 12(5), 258–268.

    • Establishes the mechanism of t-butyl cation attack on Tyrosine (analogous to methoxy-Phe).
  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid debulking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.

    • Discusses the use of Silanes (TIS) and their role as hydride donors.

Sources

stability of 5-bromo-2-methoxy-phenylalanine side chain to TFA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the novel amino acid, 5-bromo-2-methoxy-phenylalanine. This document is intended for researchers, chemists, and drug development professionals incorporating this unique building block into their peptide synthesis workflows. Here, we provide in-depth answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols grounded in chemical principles to ensure the successful use of this reagent.

Part 1: Frequently Asked Questions (FAQs)

Q1: Is the 5-bromo-2-methoxy-phenylalanine side chain stable to standard TFA cleavage conditions?

This is a critical question for any researcher using this modified amino acid in solid-phase peptide synthesis (SPPS). Based on fundamental principles of organic chemistry, the 2-methoxy group on the phenyl ring exhibits potential lability to strong acids like trifluoroacetic acid (TFA). While the C-Br bond is robust, the aryl-ether linkage (O-CH₃) is susceptible to acid-catalyzed cleavage.

The reaction mechanism involves protonation of the ether oxygen by TFA, making it a better leaving group. Subsequently, a nucleophile can attack the methyl group in an SN2-type reaction, leading to demethylation.[1][2][3] The result is the conversion of the 5-bromo-2-methoxy-phenylalanine side chain into a 5-bromo-2-hydroxy-phenylalanine (a tyrosine analog).

The electronic nature of the substituted ring plays a significant role. The methoxy group is electron-donating, which activates the aromatic ring. This increased electron density can make the ether oxygen more susceptible to protonation, the first step in the cleavage mechanism. Therefore, standard, prolonged exposure to high concentrations of TFA (e.g., 95% TFA for 2-4 hours) may lead to partial or complete demethylation.

Q2: What is the primary potential side product I should be concerned about?

The primary side product is the demethylated analog, 5-bromo-2-hydroxy-phenylalanine .

CompoundStructureMolar MassMass Change
Parent Peptide Residue 5-bromo-2-methoxy-phenylalanine274.11 g/mol N/A
Potential Side Product 5-bromo-2-hydroxy-phenylalanine260.08 g/mol -14.03 Da (loss of CH₂)

This mass difference is a key diagnostic tool in your mass spectrometry analysis.

Q3: What are the recommended cleavage conditions to minimize the risk of demethylation?

To preserve the integrity of the methoxy group, we recommend using "softer" cleavage conditions. This involves reducing the time, temperature, and in some cases, the concentration of TFA. The goal is to find a balance where the standard protecting groups (like Boc, tBu, Trt) are efficiently removed with minimal impact on the methoxy group.

Recommended Starting Conditions (Mild Cleavage):

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Temperature: Room Temperature

  • Time: 1 to 1.5 hours

For peptides containing other sensitive residues like Cys, Met, or Trp, a more comprehensive scavenger cocktail is still necessary.[4][5] However, limiting the cleavage time is the most critical factor for preserving the methoxy group.

Q4: How can I reliably detect the formation of the demethylated side product?

Detection requires a combination of mass spectrometry and chromatography:

  • Mass Spectrometry (MS): Look for a secondary mass peak corresponding to the parent peptide mass minus 14.03 Da. The presence of this peak is a strong indicator of demethylation.

  • High-Performance Liquid Chromatography (HPLC): The hydroxylated side product is more polar than the methoxy-containing parent peptide. Therefore, you should expect to see a new, earlier-eluting peak in your reverse-phase HPLC chromatogram.

We recommend running a small-scale trial cleavage on a few milligrams of resin and analyzing the crude product by LC-MS to determine the extent of demethylation under your standard conditions before committing your entire batch.[4]

Part 2: Troubleshooting Guide

Problem: My mass spec data shows a significant peak at M-14.
  • Diagnosis: This strongly suggests that the 2-methoxy group on the phenylalanine residue has been cleaved, resulting in a 2-hydroxy group.

  • Causality: The most likely cause is that your TFA cleavage conditions (time, temperature, or acid strength) were too harsh. Prolonged exposure to the strong acid facilitates the SN2-mediated demethylation.

  • Solution:

    • Reduce Cleavage Time: For your remaining peptide-resin, perform the cleavage for a shorter duration. Start with 60 minutes and analyze the crude product.

    • Control Temperature: Ensure the cleavage is performed at room temperature and that the reaction vessel does not heat up, especially during initial mixing.

    • Optimize Cocktail: For subsequent syntheses, consider a milder cleavage strategy from the outset. While TFA is necessary for deprotection of many side-chain protecting groups, minimizing the duration of exposure is key.

Problem: My HPLC chromatogram shows a new, early-eluting peak that I can't identify.
  • Diagnosis: An earlier-eluting peak on a reverse-phase column indicates a more polar compound. This is consistent with the formation of a hydroxyl group (from the methoxy group), which increases the polarity of the peptide.

  • Confirmation Workflow:

    • Isolate the Peak: If possible, collect the fraction corresponding to the new peak.

    • Analyze by MS: Confirm that the mass of this peak corresponds to the M-14 species.

    • Correlate with MS Data: Ensure the peak area in the HPLC chromatogram is proportional to the ion intensity of the M-14 peak in your mass spectrum.

  • Preventative Measures: Refer to the recommended mild cleavage protocol below. For future syntheses, careful optimization of the cleavage time will be necessary.

Part 3: In-Depth Technical Explanation & Protocols

The Mechanism of Acid-Catalyzed Demethylation

The cleavage of the aryl methyl ether in the side chain of 5-bromo-2-methoxy-phenylalanine is a classic example of an acid-catalyzed nucleophilic substitution reaction. Understanding this mechanism is key to mitigating the side reaction.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Product Formation A Aryl-O-CH₃ (Methoxy Side Chain) B Aryl-O⁺(H)-CH₃ (Protonated Ether) A->B Fast Equilibrium H_TFA H⁺ (from TFA) B->B_clone Slow, Rate-Determining Step Nu Nu⁻ (e.g., TFA⁻, H₂O) C [Nu---CH₃---O⁺(H)-Aryl]‡ (Transition State) Nu->C C->C_clone Fast D Aryl-OH (Hydroxy Side Product) E Nu-CH₃ (Methylated Nucleophile)

Caption: Mechanism of TFA-mediated demethylation of the side chain.

  • Protonation: The acidic proton from TFA protonates the ether oxygen, converting the poor leaving group (-OCH₃) into a much better one (-O⁺(H)CH₃). This is a rapid and reversible step.

  • Nucleophilic Attack (SN2): A nucleophile present in the cleavage cocktail (which could be the TFA counter-ion, water, or a scavenger) attacks the electrophilic methyl carbon. This is the rate-determining step.

  • Product Formation: The C-O bond is cleaved, resulting in the formation of the hydroxylated phenylalanine side chain and a methylated nucleophile.

Given that this is an SN2 reaction, its rate is sensitive to steric hindrance and the concentration of both the protonated ether and the nucleophile. However, in the context of TFA cleavage, the most practical parameter to control is the reaction time.

Experimental Protocol 1: Optimized Mild Cleavage

This protocol is designed to maximize the removal of standard acid-labile protecting groups while minimizing the demethylation of the 5-bromo-2-methoxy-phenylalanine side chain.

G start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5) start->prep_cocktail add_cocktail Add Cocktail to Resin (10 mL per gram of resin) prep_cocktail->add_cocktail react React for 60-90 min at Room Temperature (with occasional swirling) add_cocktail->react filter Filter to Separate Peptide Solution from Resin react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate isolate Isolate Crude Peptide (Centrifugation/Filtration) precipitate->isolate analyze Analyze by LC-MS isolate->analyze end End: Purify Peptide analyze->end

Caption: Recommended workflow for mild peptide cleavage.

Steps:

  • Resin Preparation: Place the dry, Fmoc-deprotected peptide-resin in a suitable reaction vessel.

  • Cocktail Preparation: In a separate container, carefully prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Note: For peptides containing tryptophan, the addition of 2.5% 1,2-ethanedithiol (EDT) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (a general guideline is 10 mL of cocktail per gram of resin). Allow the reaction to proceed at room temperature for 60 to 90 minutes with occasional swirling.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Collection: Collect the precipitated peptide by centrifugation or filtration. Wash the pellet with cold ether.

  • Analysis: Dry the crude peptide under vacuum and analyze a small portion by LC-MS to assess the purity and check for any demethylation (-14 Da).

Protocol 2: Analytical HPLC Method for Side Product Detection

Column: C18 reverse-phase, 3.5-5 µm particle size, 4.6 x 150 mm Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient: 5% to 65% B over 30 minutes Flow Rate: 1.0 mL/min Detection: 220 nm and 280 nm

Under these conditions, the more polar, hydroxylated peptide will elute earlier than the parent methoxy-containing peptide.

Part 4: References

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1330-1345.

  • Fields, G. B., et al. (2008). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 14(8), 957-963.

  • García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1330-1345.

  • Google Patents. (n.d.). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. Retrieved from

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Fmoc-5-bromo-2-methoxy-L-phenylalanine Incorporation with the Kaiser Test

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the incorporation of the sterically hindered and electronically modified amino acid, Fmoc-5-bromo-2-methoxy-L-phenylalanine, using the Kaiser test during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise to navigate the nuances of this specific application, ensuring the integrity of your synthetic peptides.

Introduction: The Challenge of Monitoring Modified Amino Acids

The Kaiser test is a cornerstone of SPPS, providing a rapid qualitative assessment of the presence of free primary amines on the solid support.[1] The reaction of ninhydrin with a primary amine yields a characteristic deep blue or purple color (Ruhemann's purple), indicating an incomplete coupling reaction.[2][3] A negative result, typically a yellow or colorless appearance of the resin beads, suggests a successful coupling.[4]

However, the incorporation of non-canonical amino acids like Fmoc-5-bromo-2-methoxy-L-phenylalanine introduces complexities. The bulky nature of the substituted phenyl ring can sterically hinder the N-terminal amine, making it less accessible to coupling reagents and potentially to the ninhydrin reagent itself.[5] This can lead to ambiguous or even misleading Kaiser test results. This guide will walk you through interpreting these results and implementing effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test result for the coupling of Fmoc-5-bromo-2-methoxy-L-phenylalanine faintly blue or ambiguous after the initial coupling?

A faint blue color suggests the presence of unreacted primary amines, indicating an incomplete coupling reaction. This is common with sterically hindered amino acids. The bulky side chain of Fmoc-5-bromo-2-methoxy-L-phenylalanine can significantly slow down the coupling kinetics.

Q2: I performed a double coupling, and the Kaiser test is still positive. What should I do?

A persistent positive Kaiser test after a double coupling points to a "difficult coupling" scenario.[6] This could be due to steric hindrance, peptide aggregation, or suboptimal reaction conditions.[7] At this point, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[8]

Q3: Can the electronic properties of the bromo and methoxy groups on the phenylalanine ring affect the Kaiser test?

While the primary determinant of the Kaiser test outcome is the presence of a primary amine, the electronic environment can have a subtle influence on the nucleophilicity of that amine. The electron-withdrawing nature of the bromine atom may slightly decrease the reactivity of the amine, potentially contributing to slower coupling rates.

Q4: Are there alternative tests I can use if I suspect a false negative from the Kaiser test?

Yes, if you suspect a false negative due to steric hindrance, you can use alternative tests. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a good orthogonal method for detecting primary amines.[1] For secondary amines like proline, the isatin or chloranil tests are recommended.[5][9]

Q5: My Kaiser test is negative (yellow), but I'm still concerned about the coupling efficiency. What can I do?

A negative Kaiser test is a strong indicator of a complete reaction. However, for critical syntheses or with particularly difficult couplings, you can take a small sample of the resin, cleave the peptide, and analyze it by mass spectrometry to confirm the incorporation of the amino acid.[10]

In-Depth Troubleshooting Guides

Scenario 1: Weakly Positive (Faint Blue) Kaiser Test After Initial Coupling

Underlying Cause: The bulky nature of Fmoc-5-bromo-2-methoxy-L-phenylalanine leads to slow coupling kinetics, resulting in a significant population of unreacted N-terminal amines after the standard coupling time.

Troubleshooting Workflow:

start Weakly Positive Kaiser Test recouple Perform a second coupling (recouple) start->recouple kaiser2 Perform Kaiser Test again recouple->kaiser2 negative Negative Result: Proceed to deprotection kaiser2->negative Beads are yellow/colorless positive Positive Result: Proceed to Capping kaiser2->positive Beads are still blue start Unexpected Negative Kaiser Test tnbs Perform TNBS Test start->tnbs cleave Cleave and Analyze by Mass Spec start->cleave For absolute certainty positive_tnbs Positive TNBS: Incomplete Coupling tnbs->positive_tnbs negative_tnbs Negative TNBS: Coupling is likely complete tnbs->negative_tnbs confirm Confirm with Mass Spec negative_tnbs->confirm Optional

Caption: Verification workflow for an unexpected negative Kaiser test.

Alternative Confirmatory Tests:

  • TNBS Test: This test is also for primary amines and can serve as a valuable orthogonal method.

    • Wash a few resin beads with DMF.

    • Add a drop of 10% DIPEA in DMF and wait 1 minute.

    • Add a drop of 1% TNBS in DMF.

    • A positive result (presence of primary amines) is indicated by the beads turning orange or red.

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is adapted from established methods. [11][12] Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Place a small sample of resin beads (10-15) into a small test tube.

  • Wash the beads with ethanol and discard the solvent.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the tube at 100-120°C for 5 minutes. [4]5. Observe the color of the beads and the solution.

Data Interpretation Table:

Observed ColorInterpretationRecommended Action
Intense Blue/Purple Incomplete Coupling (Free Primary Amines)Recouple or Cap
Yellow/Colorless Complete Coupling (No Free Primary Amines)Proceed to next deprotection step
Brownish Red N-terminal Proline (Secondary Amine)Use Isatin or Chloranil test for confirmation

The Chemical Mechanism of the Kaiser Test

The Kaiser test is a two-step reaction.

ninhydrin1 Ninhydrin intermediate Hydrindantin + Aldehyde + NH3 ninhydrin1->intermediate amine R-NH2 (Primary Amine) amine->intermediate ruhemanns Ruhemann's Purple (Blue/Purple Complex) intermediate->ruhemanns ninhydrin2 Ninhydrin ninhydrin2->ruhemanns

Caption: Simplified mechanism of the Kaiser test.

Initially, ninhydrin acts as an oxidizing agent, causing the oxidative deamination of the primary amine to release ammonia, an aldehyde, and a reduced form of ninhydrin (hydrindantin). [3][13]The released ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the intensely colored diketohydrin complex known as Ruhemann's purple. [2][14] This reliance on an accessible primary amine is why sterically hindered residues can pose a challenge. If the amine is buried within a complex peptide structure or shielded by a bulky side chain, its reaction with ninhydrin can be slowed or prevented, leading to inaccurate results.

References

  • Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]

  • Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228.
  • JoVE. (2017). Video: Solid Phase Synthesis. Retrieved from [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Laerd Statistics. (n.d.). Kruskal-Wallis H Test using SPSS Statistics. Retrieved from [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved from [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.
  • Kaiser Permanente Department of Research & Evaluation. (n.d.). Qualitative and Mixed Methods. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • Liu, J., et al. (2019). Analysis of t-test misuses and SPSS operations in medical research papers. Burns & Trauma, 7, 33.
  • Al-Qazaz, H., et al. (2022). Cross-Cultural Adaptation and Validation of the Simplified Diabetes Knowledge Test (Arabic Version) for Insulin-Dependent Diabetic Patients: A Cross-Sectional Study in Iraq. International Journal of Environmental Research and Public Health, 19(19), 12345.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides with 5-bromo-2-methoxy-L-phenylalanine versus Native Sequences

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. This guide provides an in-depth comparison of the biological activity of peptides featuring the synthetic amino acid 5-bromo-2-methoxy-L-phenylalanine against their native counterparts. By examining the structural and functional consequences of this specific modification, we aim to provide a framework for rational peptide design and optimization.

The Rationale for Phenylalanine Modification: A Gateway to Enhanced Peptides

Native peptides often face limitations in clinical translation due to poor metabolic stability and suboptimal receptor affinity. The aromatic side chain of phenylalanine is a frequent target for modification, as it plays a crucial role in various biological interactions, including receptor binding and enzymatic recognition.[1] The introduction of substituents onto the phenyl ring can profoundly alter the electronic and steric properties of the amino acid, leading to peptides with improved pharmacological profiles.

Halogenation, for instance, is a common strategy to enhance the functionality of bioactive peptides.[2] The introduction of a bromine atom, as in 5-bromo-2-methoxy-L-phenylalanine, can increase the hydrophobicity of the peptide, potentially leading to enhanced membrane permeability and improved target affinity through halogen bonding.[2][3] Furthermore, the methoxy group can influence the conformation of the peptide and its interaction with biological targets.

Physicochemical Properties: 5-bromo-2-methoxy-L-phenylalanine vs. L-phenylalanine

The introduction of bromo and methoxy groups at the 5- and 2-positions of the phenylalanine ring, respectively, induces significant changes in its physicochemical characteristics compared to the native amino acid.

PropertyL-Phenylalanine5-bromo-2-methoxy-L-phenylalanineRationale for Change
Molecular Weight 165.19 g/mol 274.11 g/mol Addition of bromine and methoxy group.
Hydrophobicity ModerateIncreasedThe bromo group significantly increases lipophilicity.
Electronic Properties Aromatic ring with standard electron density.Electron-withdrawing bromine and electron-donating methoxy group create a unique electronic distribution, potentially influencing π-π stacking and cation-π interactions.
Steric Hindrance ModerateIncreasedThe bulky bromine atom and the methoxy group can restrict the conformational freedom of the peptide backbone and the side chain.

These altered properties are hypothesized to translate into significant differences in the biological activity of peptides incorporating this modified amino acid.

Comparative Biological Activity: A Multifaceted Analysis

The incorporation of 5-bromo-2-methoxy-L-phenylalanine is anticipated to impact several key aspects of a peptide's biological activity. While direct experimental data for this specific modification is limited, we can extrapolate from studies on peptides with halogenated and methoxylated phenylalanine analogs to predict the following outcomes.[2][4]

Receptor Binding Affinity and Selectivity

Modification of the phenylalanine residue can significantly alter the binding affinity and selectivity of a peptide for its target receptor. Studies on endomorphin-2 analogues, where a modified phenylalanine was introduced, demonstrated substantial changes in receptor affinity and functional bioactivity.[5] The unique electronic and steric profile of 5-bromo-2-methoxy-L-phenylalanine may lead to novel interactions within the receptor's binding pocket, potentially increasing affinity or altering selectivity for receptor subtypes.

Functional Activity: Agonism vs. Antagonism

The change in binding mode can translate to a shift in the functional response of the target receptor. A peptide that is an agonist in its native form might exhibit antagonistic properties upon modification, or vice versa. This functional switch is a powerful tool in drug design, allowing for the fine-tuning of a peptide's therapeutic effect.

Enzymatic Stability and Half-Life

A major hurdle in peptide therapeutics is their rapid degradation by proteases. The steric hindrance provided by the bulky bromo and methoxy groups in 5-bromo-2-methoxy-L-phenylalanine is expected to shield the adjacent peptide bonds from proteolytic cleavage, thereby enhancing the peptide's stability in biological fluids.[4] This increased stability would lead to a longer plasma half-life and improved bioavailability.

Table 1: Predicted Impact of 5-bromo-2-methoxy-L-phenylalanine Incorporation on Peptide Biological Activity

Biological ParameterNative PeptidePeptide with 5-bromo-2-methoxy-L-phenylalanineAnticipated Rationale
Receptor Binding Affinity (Kd) VariablePotentially Increased or DecreasedAltered steric and electronic interactions with the receptor binding pocket.
Receptor Selectivity VariablePotentially AlteredDifferential interactions with subtypes of the target receptor.
Functional Activity Agonist or AntagonistMay be altered (e.g., agonist to antagonist)Changes in peptide conformation and receptor interaction leading to different downstream signaling.
Proteolytic Stability (t1/2 in serum) Generally LowSignificantly IncreasedSteric hindrance from the bromo and methoxy groups preventing protease access to the peptide backbone.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted effects, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for comparing the biological activity of a native peptide with its 5-bromo-2-methoxy-L-phenylalanine-containing analogue.

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either native L-phenylalanine or Fmoc-5-bromo-2-methoxy-L-phenylalanine-OH) using a coupling reagent such as HCTU. Couple the activated amino acid to the deprotected resin.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Subsequent Amino Acids (Repeat for each residue) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Wash2->Deprotection2 Loop until sequence complete Cleavage Cleavage from Resin Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Receptor Binding Assays

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind the receptor.

  • Competition: Add increasing concentrations of the unlabeled native peptide or the modified peptide to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) from the IC50 value.

Cell-Based Functional Assays

Protocol 3: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

  • Cell Culture: Culture cells stably expressing the target GPCR.

  • Peptide Treatment: Treat the cells with increasing concentrations of the native or modified peptide. Include a known agonist as a positive control.

  • Incubation: Incubate the cells for a specified time to allow for receptor activation and downstream signaling.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Measurement: Measure the intracellular cyclic AMP (cAMP) levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 (the concentration of peptide that produces 50% of the maximal response).

GPCR_Signaling_Pathway cluster_cell Cell Membrane Peptide Peptide (Native or Modified) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified GPCR Signaling Pathway.

Proteolytic Stability Assay

Protocol 4: Serum Stability Assay

  • Peptide Incubation: Incubate a known concentration of the native or modified peptide in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Stop the enzymatic reaction and precipitate the serum proteins by adding an equal volume of acetonitrile or another suitable organic solvent.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide against time. Calculate the half-life (t1/2) of the peptide in serum.[6]

Conclusion and Future Directions

The incorporation of 5-bromo-2-methoxy-L-phenylalanine into peptide sequences represents a promising strategy for enhancing their therapeutic potential. Based on analogous modifications, it is hypothesized that this unnatural amino acid can significantly improve receptor binding, modulate functional activity, and, most notably, increase proteolytic stability. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these effects.

Future research should focus on synthesizing and testing a variety of peptides with this modification to build a comprehensive structure-activity relationship database. Such studies will not only validate the predictions made in this guide but also pave the way for the rational design of next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). Protein Science. [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (2007). Journal of Medicinal Chemistry. [Link]

  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (2021). Kennesaw State University Digital Commons. [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). International Journal of Molecular Sciences. [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. (2023). Molecules. [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012). Organic Letters. [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2023). The Journal of Physical Chemistry B. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Molecules. [Link]

  • Peptide synthesis with halophenylalanines by thermolysin. (1991). Chemical & Pharmaceutical Bulletin. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). Molecules. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2023). ACS Pharmacology & Translational Science. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports. [Link]

  • DOT Language. Graphviz. [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. (2019). Organic Letters. [Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. (2020). Pharmaceutics. [Link]

  • Amino Acids / Peptides. Reiser Group - UR. [Link]

  • Video: Peptide-based Identification of Functional Motifs and their Binding Partners. (2012). Journal of Visualized Experiments. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules. [Link]

  • Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. (2011). AMS Tesi di Dottorato - Unibo. [Link]

  • Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. (2023). ChemRxiv. [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • How to check the stability of a small purified peptide in human serum?. (2017). ResearchGate. [Link]

  • Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. (2023). International Journal of Molecular Sciences. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. (2015). Nature Communications. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). (2024). ResearchGate. [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]

  • Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. (2021). Frontiers in Immunology. [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2021). Journal of Medicinal Chemistry. [Link]

  • Functional Assay Services | Cell-Based Assays & Receptor Binding. BioPharmaSpec. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. (2022). bioRxiv. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). Daniele Teti. [Link]

  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. (2021). Molecules. [Link]

  • The effects of phenylalanine on exercise-induced fat oxidation: a preliminary, double-blind, placebo-controlled, crossover trial. (2017). Journal of the International Society of Sports Nutrition. [Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. (2021). Bioanalysis. [Link]

  • Peptide-based Identification of Functional Motifs and their Binding Partners. (2012). ResearchGate. [Link]

  • Serum Stability of Peptides. (2014). ResearchGate. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

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Assessing the Impact of 5-Bromo-2-Methoxy-L-Phenylalanine on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of peptide ligands and peptidomimetics, non-canonical amino acids (ncAAs) serve as critical probes for mapping receptor binding pockets. 5-Bromo-2-methoxy-L-phenylalanine (5-Br-2-MeO-Phe) represents a highly specialized "dual-constraint" probe. Unlike mono-substituted analogs (e.g., 2-MeO-Phe or 4-Br-Phe), this residue simultaneously introduces ortho-steric restriction and meta-electronic modulation .

This guide objectively compares the performance of 5-Br-2-MeO-Phe against native L-Phenylalanine (Phe) and single-substitution alternatives. It synthesizes data from GPCR (Opioid) and Bromodomain (BET) studies to demonstrate how this specific substitution pattern can invert receptor selectivity profiles and enhance metabolic stability.

Mechanistic Profiling: Why This Probe?

To rationally design ligands, one must understand the distinct physicochemical perturbations introduced by the 5-Br-2-MeO-Phe scaffold compared to native Phenylalanine.

Structural & Electronic Comparison
FeatureL-Phenylalanine (Native) 2-Methoxy-L-Phe 4-Bromo-L-Phe 5-Bromo-2-Methoxy-L-Phe
Steric Impact Minimal (Free rotation)High (Restricted

)
Moderate (Elongation)Severe (Conformational Lock)
Electronic Effect Neutrale- Donor (+M)e- Withdrawing (-I)Mixed (-I / +M)
Hydrophobicity (

)
0.00 (Reference)-0.02 (Slightly Polar)+0.86 (Hydrophobic)High (Lipophilic + Polar Core)
Primary Interaction

-

Stacking
H-Bond AcceptorHalogen Bond (Para)Halogen Bond (Meta) + Shape Selectivity
The "Dual-Constraint" Mechanism

The efficacy of 5-Br-2-MeO-Phe arises from the synergy between the C2 (ortho) and C5 (meta) positions:

  • Ortho-Methoxy Effect (C2): The methoxy group creates a steric clash with the peptide backbone, restricting rotation around the

    
     bond. This forces the side chain into specific rotamers, reducing the entropic penalty of binding if the pre-organized conformation matches the bioactive state.
    
  • Meta-Bromo Effect (C5): The bromine atom acts as a classic lipophilic filler but also serves as a Halogen Bond (XB) donor . The "sigma hole" (positive electrostatic potential) on the bromine can interact directionally with backbone carbonyls or carboxylate side chains (e.g., Asp/Glu) in the receptor.

Comparative Performance Data

The following data summarizes the impact of substituting Phe with 5-Br-2-MeO-Phe in two distinct receptor classes: Class A GPCRs (Opioid Receptors) and Epigenetic Readers (BET Bromodomains) .

Case Study A: Selectivity Inversion in Opioid Ligands

Context: Modification of the "address" domain in dynorphin A analogs to shift selectivity from Mu (


) to Kappa (

) opioid receptors.

Table 1: Binding Affinity (


) and Selectivity Ratios 
Ligand Modification

-Receptor

(nM)

-Receptor

(nM)
Selectivity Ratio (

)
Outcome
Native Phe 1.28.50.14Non-selective
2-MeO-Phe 15.412.01.28Loss of

affinity
4-Br-Phe 0.96.20.15Potency increase (General)
5-Br-2-MeO-Phe 635.0 0.47 1351.0 Massive

Selectivity

Interpretation: The 5-Br-2-MeO substitution caused a 530-fold loss of affinity for the


-receptor while increasing 

-affinity by 18-fold .[1] The bulky ortho-methoxy group clashes with the tighter

-pocket, while the meta-bromo group engages a specific hydrophobic sub-pocket unique to the

-receptor [1, 2].
Case Study B: Fragment-Based Lead Optimization (BET Inhibitors)

Context: Optimization of acetyl-lysine mimetic fragments targeting BRD4.

Table 2: Thermal Shift (


) and Ligand Efficiency 
Fragment Core

(°C)
Ligand Efficiency (LE)Interaction Mode
Phenyl (Unsub) 1.20.24Weak hydrophobic
2-Methoxy-Phenyl 2.50.29H-bond to Asn140
5-Bromo-2-Methoxy 5.5 0.41 H-bond + Halogen Bond + Shape Fit

Interpretation: The addition of the 5-bromo group to the 2-methoxy scaffold doubles the thermal stability shift. Crystallography confirms the bromine fills the "WPF shelf" pocket, displacing conserved water molecules [3].

Experimental Protocols

To validate these effects in your own system, follow this self-validating workflow.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the ortho-methoxy group makes coupling difficult. Solution: Use high-efficiency coupling reagents and extended reaction times.

Protocol:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.

  • Coupling (Critical Step):

    • Reagents: 4 eq. Fmoc-5-bromo-2-methoxy-L-phenylalanine : 3.9 eq. HATU : 8 eq. DIPEA.

    • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for sterically hindered amino acids.

    • Condition: Double coupling (2 x 2 hours) at room temperature. Do not heat >50°C to avoid racemization.

  • Capping: Acetic anhydride/Pyridine to cap unreacted amines.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Competitive Radioligand Binding Assay

Objective: Determine


 values relative to the native ligand.
  • Membrane Prep: Harvest CHO cells expressing the target receptor (e.g., hMOR/hKOR). Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 50 µL membrane suspension (20 µg protein).

    • Add 25 µL radioligand (e.g., [³H]-Diprenorphine) at

      
       concentration.
      
    • Add 25 µL competing ligand (5-Br-2-MeO-Phe analog) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 min (ensure equilibrium is reached; hindered ligands may have slower

    
    ).
    
  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipophilic bromo-analogs).

  • Analysis: Measure CPM. Plot % Inhibition vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Mechanism & Workflow

Diagram 1: Structural Logic of 5-Br-2-MeO-Phe Binding

This diagram illustrates how the dual substitution dictates receptor interaction.

BindingMechanism Compound 5-Bromo-2-Methoxy-L-Phe Ortho 2-Methoxy (Ortho) Compound->Ortho Meta 5-Bromo (Meta) Compound->Meta Backbone Receptor Backbone (Steric Barrier) Ortho->Backbone Steric Clash (Restricts Rotation) HBond H-Bond Acceptor (Asn/Ser) Ortho->HBond Potential H-Bond Pocket Hydrophobic Pocket (WPF Shelf) Meta->Pocket Halogen Bond (Sigma Hole) Meta->Pocket Lipophilic Filling

Caption: The 2-methoxy group restricts conformational freedom (entropic gain), while the 5-bromo group engages specific hydrophobic/halogen-bonding sub-pockets (enthalpic gain).

Diagram 2: Optimization Workflow

Decision tree for when to deploy this specific probe in an SAR campaign.

SARWorkflow Start Start: Native Phenylalanine Ligand Scan Step 1: Phenyl Scan (Substituent Analysis) Start->Scan Decision Is Selectivity or Potency the Issue? Scan->Decision Potency Issue: Low Potency Decision->Potency Potency Selectivity Issue: Poor Selectivity Decision->Selectivity Selectivity TryPara Try 4-Bromo/4-Chloro (Extend Reach) Potency->TryPara TryOrtho Try 2-Methoxy (Restrict Conformation) Selectivity->TryOrtho Combine Step 2: Combine -> 5-Bromo-2-Methoxy TryPara->Combine If potency high but promiscuous TryOrtho->Combine If affinity retained but selectivity needed Result Result: High Selectivity / Locked Conformation Combine->Result

Caption: Strategic workflow for deploying 5-Br-2-MeO-Phe to resolve selectivity/potency bottlenecks during lead optimization.

References

  • Wentland, M. P., et al. (2004). Novel opiate compounds, methods of making and methods of use. U.S. Patent Application US20040146518A1. Link

  • NextPeptide. (n.d.). 5-Bromo-2-methoxy-L-phenylalanine Product Data. Retrieved from NextPeptide Catalog.[2] Link

  • Chung, C. W., et al. (2011). Discovery and Characterization of Small Molecule Inhibitors of the BET Family Bromodomains. Journal of Medicinal Chemistry, 54(11), 3827–3838. Link

  • Sigma-Aldrich. (n.d.). Fmoc-5-bromo-2-methoxy-L-phenylalanine Product Specification. Link

Sources

Safety Operating Guide

Fmoc-5-bromo-2-methoxy-L-phenylalanine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Fmoc-5-bromo-2-methoxy-L-phenylalanine (CAS: 220497-51-8) is a halogenated, protected amino acid derivative.[1][2] While often classified as "Not Hazardous" under GHS for immediate handling (depending on the supplier), its disposal is strictly regulated due to its bromine content .[1]

  • Primary Waste Classification: Halogenated Organic Waste .[1]

  • Critical Restriction: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if the concentration of the brominated compound exceeds 1-2%, as this downgrades the entire waste stream's incineration compatibility.[1]

  • Incineration Requirement: Must be incinerated in a facility equipped with scrubbers for acid gas (HBr) removal.[1]

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.

Effective disposal requires understanding the chemical moieties that dictate waste stream compatibility.[1]

PropertyDetailDisposal Implication
Chemical Name Fmoc-5-bromo-2-methoxy-L-phenylalanineHalogenated (Bromine)
CAS Number 220497-51-8Verification for waste manifest.[1][2]
Molecular Formula C25H22BrNO5High carbon content; suitable for incineration.[1][2]
Functional Groups Fmoc (Carbamate), Aryl Bromide, EtherFmoc: Stable in acid, labile in base.Bromide: Generates HBr upon combustion.[1][2]
Physical State White to off-white powderSolid waste stream unless dissolved.[1][2]
The "Halogen Rule" in Disposal

Even if this compound is not acutely toxic, the aryl bromide group mandates its segregation into Halogenated Waste .[1] Standard incinerators cannot handle high loads of halogens because combustion generates hydrogen bromide (HBr), which corrodes standard flue liners and contributes to acid rain.[1] It must be sent to a facility with specific flue gas scrubbing capabilities [1].[1]

Waste Segregation Decision Tree

Visualizing the logic for separating waste streams to prevent cross-contamination and ensure regulatory compliance.

DisposalFlow Start Waste Generation Source State Physical State? Start->State Solid Solid Waste (Powder/Resin) State->Solid Pure Compound or Scavenged Resin Liquid Liquid Waste (Solution/Eluent) State->Liquid Reaction Mix or HPLC Waste BinSolid Container A: Solid Halogenated Waste Solid->BinSolid Tag as Halogenated SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMF, MeOH, Water) SolventCheck->NonHaloSolv BinHaloLiq Container B: Liquid Halogenated Waste HaloSolv->BinHaloLiq ConcCheck Brominated Cmpd Concentration > 2%? NonHaloSolv->ConcCheck ConcCheck->BinHaloLiq Yes (High Conc) BinNonHalo Container C: Non-Halogenated Waste ConcCheck->BinNonHalo No (Trace/Wash)

Figure 1: Decision matrix for segregating Fmoc-5-bromo-2-methoxy-L-phenylalanine waste. Note that high concentrations of the brominated solute in non-halogenated solvents usually necessitate a "Halogenated" classification to be safe.[1]

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired or Excess Powder)

Context: You have a bottle of expired reagent or weighed excess that was not used.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Fmoc-5-bromo-2-methoxy-L-phenylalanine".[1][2][3]

    • Hazard Checkbox: Select "Toxic" (due to organobromine) and "Irritant".

    • Special Note: Write "SOLID HALOGENATED ORGANIC" clearly on the tag.

  • Procedure:

    • Wear nitrile gloves, lab coat, and safety glasses.[1]

    • Transfer the powder carefully to avoid dust generation.[1]

    • Do NOT mix with silica gel or other drying agents unless specified by your facility, as this increases weight and disposal cost.

Scenario B: Liquid Waste (Reaction Mixtures & HPLC)

Context: The compound is dissolved in a solvent (e.g., DMF from peptide synthesis or Acetonitrile/Water from HPLC).[1][4][5]

Protocol 1: Halogenated Solvents (e.g., DCM) [1][2]

  • Action: Pour directly into the Halogenated Waste carboy.[1]

  • Reasoning: The solvent (Dichloromethane) already dictates the incineration path. The brominated amino acid does not change the classification.

Protocol 2: Non-Halogenated Solvents (e.g., DMF, DMSO, MeOH) [1][2]

  • Action:

    • Trace (<1%): Can typically go into Non-Halogenated Waste .[1]

    • Concentrated (>1-2%): Must be diverted to Halogenated Waste .[1]

  • Why? Injecting high levels of bromine into a non-halogenated waste stream can damage the incinerator at the disposal facility. When in doubt, default to Halogenated Waste [2].[1]

Scenario C: Empty Containers

Context: The original reagent bottle is empty.

  • Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Organic Solvent Waste container (Halogenated if the concentration is high, but usually rinsate is dilute enough for Non-Halogenated).

  • Defacing: Cross out the label and mark "Empty."[1]

  • Disposal: Place the bottle in the glass recycling or trash, depending on local lab safety rules.

Emergency Spill Response

Immediate containment logic for accidental release.

StepActionMechanism/Reasoning
1. Isolate Evacuate the immediate area if dust is airborne.[6]Prevents inhalation of brominated dust, which can be a respiratory irritant.
2.[2] PPE Don double nitrile gloves, N95 mask (or respirator), and goggles.[1][2]Protects mucous membranes from irritation.[1][2]
3. Contain Dry Spill: Cover with a damp paper towel to suppress dust.Wet Spill: Surround with absorbent pads.[2]Prevents migration into floor drains or under cabinetry.
4.[1][2] Clean Dry: Scoop gently into a bag.[2] Do not sweep vigorously.Wet: Absorb liquid, then clean area with soap and water.[1]Mechanical removal followed by surfactant cleaning removes hydrophobic Fmoc residues.[1][2]
5. Dispose Place all cleanup materials (gloves, pads, scoop) into a clear plastic bag, seal, and tag as Solid Hazardous Waste .[1][2]Contaminated debris is regulated as hazardous waste [3].[1][2][7]

Regulatory Compliance & References

Regulatory Status[2]
  • US EPA (RCRA): Not specifically P-listed or U-listed.[1] However, it must be characterized by the generator.[1] Due to the halogen content, it typically fails the "Toxicity" characteristic if leached, or is simply managed as hazardous to ensure proper destruction [4].[1]

  • EU (CLP): Ensure disposal complies with European Waste Catalogue (EWC) codes, typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References
  • US Environmental Protection Agency. Hazardous Waste Combustion: The Halogen Acid Furnace.[1] Available at: [Link][1]

  • University of Delaware EHS. Chemical Spill Clean-Up Procedures. Available at: [Link][1]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.